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  • Product: Methyl indoline-6-carboxylate hydrochloride
  • CAS: 1187928-05-7

Core Science & Biosynthesis

Foundational

The Strategic Role of Methyl Indoline-6-carboxylate Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry In the intricate landscape of pharmaceutical research and developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutics. Methyl indoline-6-carboxylate hydrochloride, a seemingly unassuming heterocyclic compound, has emerged as a crucial building block in the synthesis of complex, biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this important synthetic intermediate, delving into its chemical identity, synthesis, and its pivotal role in the creation of targeted therapies. Understanding the nuances of this compound, from its various nomenclatures to its specific applications, empowers chemists to strategically incorporate it into their synthetic endeavors, ultimately accelerating the drug discovery pipeline.

Part 1: Decoding the Identity - Synonyms and Chemical Classifications

Precise communication in the scientific realm hinges on a clear and unambiguous understanding of chemical nomenclature. Methyl indoline-6-carboxylate hydrochloride is known by several synonyms, and recognizing these is crucial for effective literature searches and chemical sourcing.

The primary and most systematic name for this compound is methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride . Another commonly used synonym is 6-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride .[1] It is essential to distinguish the hydrochloride salt from its free base form, methyl indoline-6-carboxylate (CAS Number: 341988-36-1), which is also referred to as methyl 2,3-dihydro-1H-indole-6-carboxylate .[2][3][4] The presence of the hydrochloride salt significantly influences the compound's physical properties, such as its solubility and stability, which are critical considerations in synthetic and formulation chemistry.

Identifier Value
Primary Name Methyl indoline-6-carboxylate hydrochloride
Systematic Name Methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride
Synonym 6-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride[1]
CAS Number 1187928-05-7[3]
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol

It is also important to differentiate this indoline structure from its unsaturated counterpart, methyl indole-6-carboxylate , and the oxidized form, methyl 2-oxoindoline-6-carboxylate . While structurally related, their chemical reactivity and applications differ significantly.

Part 2: The Synthetic Blueprint - From Precursors to the Final Salt

The synthesis of methyl indoline-6-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient synthetic strategy involves the reduction of an indole precursor followed by esterification and, finally, salt formation.

Conceptual Synthetic Workflow

Synthesis_Workflow A Indole-6-carboxylic Acid B Methyl Indole-6-carboxylate A->B Esterification (e.g., SOCl₂/Methanol) C Methyl Indoline-6-carboxylate (Free Base) B->C Reduction (e.g., Zn/H₃PO₄) D Methyl Indoline-6-carboxylate Hydrochloride C->D Salt Formation (e.g., HCl in Ether)

Caption: A conceptual workflow for the synthesis of Methyl Indoline-6-carboxylate Hydrochloride.

Detailed Step-by-Step Synthesis Protocol

Step 1: Esterification of Indole-6-carboxylic Acid

The synthesis often commences with the readily available indole-6-carboxylic acid. The carboxylic acid is converted to its methyl ester, methyl indole-6-carboxylate.

  • Protocol:

    • Suspend indole-6-carboxylic acid in methanol.

    • Cool the mixture to 0°C.

    • Slowly add thionyl chloride (SOCl₂) dropwise. The use of thionyl chloride is a classic and effective method for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with the alcohol (in this case, methanol) to form the ester. The in-situ formation of the acyl chloride under these conditions drives the reaction to completion.

    • Reflux the reaction mixture for several hours.

    • Remove the solvent under reduced pressure.

    • The crude product is then worked up by dissolving in an organic solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated to yield methyl indole-6-carboxylate.

Step 2: Reduction of the Indole Ring to Indoline

The aromatic indole ring is then reduced to the saturated indoline ring. This transformation is a critical step that imparts the desired structural properties for its subsequent use as a building block.

  • Protocol:

    • A mixture of zinc dust and a strong acid, such as 85% phosphoric acid, is prepared. This combination is an effective reducing agent for indoles, often providing better yields and fewer side products compared to other methods that might lead to polymerization of the indole.

    • Methyl indole-6-carboxylate is added to the acidic zinc mixture.

    • The reaction is heated for several hours to drive the reduction.

    • After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated to give the free base, methyl indoline-6-carboxylate.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt, which often improves the compound's stability and handling characteristics.

  • Protocol:

    • The purified methyl indoline-6-carboxylate (free base) is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

    • A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise with stirring. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ester and to ensure the precipitation of the hydrochloride salt.

    • The hydrochloride salt typically precipitates out of the solution.

    • The solid is collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material or excess HCl, and dried under vacuum.

This self-validating protocol ensures the formation of the desired product at each stage, with purification and characterization (e.g., NMR, mass spectrometry) being essential to confirm the identity and purity of the intermediates and the final product.

Part 3: A Cornerstone in Tyrosine Kinase Inhibitor Synthesis - The Case of Nintedanib

The significance of methyl indoline-6-carboxylate hydrochloride in drug discovery is prominently illustrated by its role as a key intermediate in the synthesis of Nintedanib (Ofev® and Vargatef®).[1][2][5] Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6] It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[1]

The indoline-6-carboxylate moiety forms the core scaffold upon which the rest of the Nintedanib molecule is constructed.[2] The synthesis of Nintedanib from a related intermediate, methyl 2-oxoindoline-6-carboxylate, highlights the importance of this structural motif.

Synthetic Workflow for Nintedanib Highlighting the Indoline Intermediate's Role

Nintedanib_Synthesis cluster_0 Core Scaffold Modification cluster_1 Side Chain Coupling A Methyl 2-oxoindoline- 6-carboxylate B Activated Indolinone Intermediate A->B Condensation Reaction (e.g., with trimethyl orthobenzoate) C Nintedanib B->C Condensation & Rearrangement D Aniline Side Chain D->C

Caption: A simplified workflow illustrating the role of the indoline core in the synthesis of Nintedanib.

The synthesis of Nintedanib typically starts from methyl 2-oxoindoline-6-carboxylate, a derivative of the topic compound. This oxo-derivative is first activated through a condensation reaction.[7][8] The resulting activated indolinone intermediate is then coupled with a pre-synthesized aniline side chain to form the final Nintedanib molecule.[9] This convergent synthesis strategy underscores the importance of having a reliable and scalable method for producing the core indoline scaffold. The 6-methoxycarbonyl group is a critical feature of the molecule, contributing to its binding affinity and overall pharmacological profile.

Part 4: Physicochemical Properties and Safe Handling

A thorough understanding of a compound's physicochemical properties is essential for its safe handling, storage, and effective use in synthesis.

Physicochemical Data (for the closely related free base and derivatives):

PropertyValueCompound
Melting Point 76-80 °C (lit.)Methyl indole-6-carboxylate
Molecular Weight 177.20 g/mol Methyl indoline-6-carboxylate[4]
Appearance Off-white powderMethyl indoline-6-carboxylate hydrochloride[3]

Note: Specific data for the hydrochloride salt can vary between suppliers.

Safety and Handling

Hazard Identification (based on related compounds):

  • Skin Irritation: May cause skin irritation.[10][11]

  • Eye Irritation: May cause serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a suitable container for disposal.

Conclusion: A Versatile Tool for Advancing Therapeutic Innovation

Methyl indoline-6-carboxylate hydrochloride represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its versatile indoline core, coupled with the reactive handle of the methyl ester, provides medicinal chemists with a powerful tool to construct complex molecular architectures with tailored pharmacological activities. The prominent role of its derivative as a cornerstone in the synthesis of the blockbuster drug Nintedanib is a clear indicator of its significance. As the quest for novel therapeutics continues, the demand for well-characterized and readily accessible building blocks like methyl indoline-6-carboxylate hydrochloride will undoubtedly grow. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for any researcher or scientist aiming to contribute to the next generation of innovative medicines.

References

  • Nintedanib Synthesis: The Crucial Role of Methyl 2-Oxoindoline-6-carboxylate. (n.d.). Retrieved from [Link]

  • synthesis of 2-indolinone derivatives - Justia Patents. (2020, September 24). Retrieved from [Link]

  • CN113354599A - Preparation method of nintedanib key intermediate - Google Patents. (n.d.).
  • CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents. (n.d.).
  • CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents. (n.d.).
  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (2022, July 1). Retrieved from [Link]

  • PL207445B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents. (n.d.).
  • Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Product Information - Methyl Chloride: Handling, Storage, and Safety - Olin Chlor Alkali. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Recrystallization of Methyl Indoline-6-Carboxylate Hydrochloride

Abstract This document provides a detailed protocol for the purification of methyl indoline-6-carboxylate hydrochloride via recrystallization. This procedure is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the purification of methyl indoline-6-carboxylate hydrochloride via recrystallization. This procedure is designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this critical intermediate. The protocol outlines a systematic approach, including solvent selection rationale, step-by-step execution, and criteria for assessing purity. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the purification principles.

Introduction: The Rationale for Recrystallization

Methyl indoline-6-carboxylate hydrochloride is a key building block in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, leaving impurities behind in the solution (the mother liquor).

For amine hydrochloride salts, the choice of solvent is particularly critical. The ionic nature of the hydrochloride group significantly influences the compound's solubility profile. Protic solvents, such as alcohols, are often effective due to their ability to solvate the salt. However, high solubility in a solvent even at low temperatures can lead to poor recovery. Therefore, a careful selection is necessary to balance solubility at high temperatures with insolubility at low temperatures.

Principles of Solvent Selection for Amine Hydrochloride Salts

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure. For methyl indoline-6-carboxylate hydrochloride, the following factors must be considered:

  • Solubility Profile: The compound should be highly soluble in the chosen solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for crystallization and high recovery.

  • Polarity: As a hydrochloride salt, the compound is polar. Therefore, polar solvents are generally required for dissolution. Alcohols like methanol, ethanol, and isopropanol are excellent starting points.

  • Avoiding Over-solubility: Many hydrochloride salts exhibit high solubility in lower-chain alcohols like methanol and ethanol, which can result in poor yields.[1] Isopropanol (2-Propanol) often provides a better balance, offering sufficient solubility when hot but reduced solubility when cold, making it a preferred choice for many amine hydrochlorides.[2]

  • Anti-Solvent Strategy: In cases where a single solvent does not provide the ideal solubility profile, a two-solvent (or anti-solvent) system can be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of an "anti-solvent" in which the compound is poorly soluble to induce precipitation. For this compound, a potential anti-solvent could be a non-polar solvent like diethyl ether or tert-butyl methyl ether (MTBE), which would decrease the overall polarity of the solvent mixture and promote crystallization.

Based on these principles, this protocol will focus on a single-solvent recrystallization using isopropanol, a widely accepted and effective solvent for this class of compounds.

Experimental Protocol: Recrystallization of Methyl Indoline-6-Carboxylate Hydrochloride

This protocol details the single-solvent recrystallization of methyl indoline-6-carboxylate hydrochloride from isopropanol.

Materials and Equipment
  • Crude Methyl indoline-6-carboxylate hydrochloride

  • Isopropanol (Anhydrous or Reagent Grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude methyl indoline-6-carboxylate hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of isopropanol (e.g., 20-25 mL) to the flask.

    • Gently heat the mixture to the boiling point of isopropanol (82.6 °C) using a heating mantle while stirring continuously.

    • If the solid has not completely dissolved upon reaching the boiling point, add small aliquots (1-2 mL) of hot isopropanol until a clear, homogeneous solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to ensure saturation upon cooling.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This step must be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with a fluted filter paper.

    • Pour the hot solution through the fluted filter paper into the pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Cover the mouth of the flask with a watch glass or loosely inserted stopper to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature and crystal formation has significantly slowed, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel fitted with an appropriate size of filter paper.

    • Ensure the filter paper is wetted with a small amount of cold isopropanol before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the semi-dry crystals to a watch glass or petri dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Purity Assessment

The purity of the recrystallized product should be assessed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Chromatography (TLC/HPLC): Thin-layer chromatography (TLC) can provide a quick qualitative assessment of purity. High-performance liquid chromatography (HPLC) offers a quantitative measure of purity.

  • Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any remaining impurities.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for this recrystallization protocol.

ParameterGuideline ValueRationale
Solvent Isopropanol (2-Propanol)Provides a good balance of solubility for hydrochloride salts, being a good solvent when hot and a poor solvent when cold.[1][2]
Solvent Ratio (Approx.) 4-6 mL per gram of crude materialThis is a starting point and should be optimized to achieve full dissolution at boiling temperature with minimal solvent.
Dissolution Temperature ~83 °C (Boiling point of Isopropanol)Ensures maximum solubility of the target compound.
Cooling Protocol Slow cooling to room temp., then ice bathPromotes the formation of large, well-defined crystals and minimizes impurity inclusion.
Washing Solvent Ice-cold IsopropanolRemoves adhering mother liquor without significantly dissolving the purified crystals.
Expected Yield 75-90%Dependent on the initial purity of the crude material and strict adherence to using minimal solvent.
Expected Purity >99% (by HPLC)Recrystallization is a highly effective method for removing small amounts of impurities.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Crude Crude Product (Methyl Indoline-6-carboxylate HCl) Dissolution 1. Dissolution (Hot Isopropanol) Crude->Dissolution Hot_Filtration 2. Hot Filtration (Optional) Dissolution->Hot_Filtration If insoluble impurities present Crystallization 3. Cooling & Crystallization (Slow Cooling -> Ice Bath) Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Insoluble_Impurities Insoluble Impurities Hot_Filtration->Insoluble_Impurities Filtration 4. Vacuum Filtration Crystallization->Filtration Washing 5. Washing (Cold Isopropanol) Filtration->Washing Impurities Impurities in Mother Liquor Filtration->Impurities Drying 6. Drying (Vacuum Oven) Washing->Drying Pure_Product Purified Product (>99% Purity) Drying->Pure_Product

Caption: Workflow for the purification of methyl indoline-6-carboxylate hydrochloride.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent or solvent is not hot enough.Add more solvent in small increments. Ensure the solvent is at its boiling point.
Oiling out The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil. Add a slightly larger volume of solvent before cooling again.
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, consider adding an anti-solvent (e.g., diethyl ether) dropwise.
Poor recovery/low yield Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration.Optimize the solvent volume. Ensure washing solvent is ice-cold. Pre-heat all glassware for hot filtration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of methyl indoline-6-carboxylate hydrochloride. By understanding the principles behind solvent selection and the rationale for each step, researchers can effectively and reproducibly obtain high-purity material essential for downstream applications in pharmaceutical development and chemical synthesis.

References

  • Khan, R. A. (2017). Comment on "Purification of organic hydrochloride salt?". ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Available at: [Link]

Sources

Application

The Strategic Integration of Methyl Indoline-6-carboxylate Hydrochloride into Solid-Phase Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a valuable template for the design of novel therapeutics. Methyl indoline-6-carboxylate hydrochloride serves as a versatile building block for introducing this key scaffold into peptides and small molecules through solid-phase synthesis (SPPS), a cornerstone technique for the rapid generation of compound libraries.[2] This application note provides a comprehensive guide to the utilization of methyl indoline-6-carboxylate hydrochloride in SPPS, detailing the necessary preliminary modifications, protection strategies, and a step-by-step protocol for its incorporation into a solid-phase workflow.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is crucial for successful synthesis. The key physicochemical data for methyl indoline-6-carboxylate hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₂N/A
Molecular Weight 213.66 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in methanol and waterN/A
Storage Store at 2-8°C, sealed in a dry environment

Note: As a hydrochloride salt, the indoline nitrogen is protonated. This necessitates a neutralization step prior to N-protection or direct coupling reactions.

From Starting Material to a Solid-Phase Ready Building Block

Methyl indoline-6-carboxylate hydrochloride requires a sequence of preparatory steps before it can be efficiently used in standard solid-phase synthesis protocols. This section outlines the critical transformations: neutralization of the hydrochloride salt, saponification of the methyl ester to the free carboxylic acid, and subsequent protection of the indoline nitrogen.

Workflow for Preparing N-Protected Indoline-6-Carboxylic Acid

A Methyl Indoline-6-carboxylate HCl B Neutralization (e.g., NaHCO₃ solution) A->B Step 1 C Methyl Indoline-6-carboxylate (Free Base) B->C D Saponification (e.g., KOH in MeOH/H₂O) C->D Step 2 E Indoline-6-carboxylic Acid D->E F N-Protection (e.g., Fmoc-Cl or Boc₂O) E->F Step 3 G N-Protected Indoline-6-carboxylic Acid (Ready for SPPS) F->G

Caption: Preparatory workflow for solid-phase synthesis.

Detailed Protocols

This section provides detailed, step-by-step methodologies for the preparation and subsequent use of the indoline building block in solid-phase synthesis.

Protocol 1: Preparation of N-Fmoc-Indoline-6-Carboxylic Acid

This protocol details the conversion of methyl indoline-6-carboxylate hydrochloride to its N-Fmoc protected carboxylic acid derivative, making it suitable for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Methyl indoline-6-carboxylate hydrochloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Triethylamine (TEA)

  • Water (H₂O)

  • Ethanol (EtOH)

Procedure:

  • Neutralization:

    • Dissolve methyl indoline-6-carboxylate hydrochloride in water.

    • Slowly add saturated NaHCO₃ solution until the pH of the solution is approximately 8.

    • Extract the aqueous solution three times with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base, methyl indoline-6-carboxylate.

  • Saponification:

    • Dissolve the methyl indoline-6-carboxylate free base in a 9:1 mixture of methanol and water.

    • Add potassium hydroxide (2 equivalents) to the solution.

    • Heat the mixture to 80°C and stir for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Extract the product, indoline-6-carboxylic acid, with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • N-Fmoc Protection:

    • Dissolve the dried indoline-6-carboxylic acid in a 3:1 mixture of water and ethanol.

    • Add Fmoc-Cl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at 60°C.[4]

    • After completion of the reaction (monitored by TLC), acidify the solution with 1 M HCl.

    • Extract the product, N-Fmoc-indoline-6-carboxylic acid, with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Synthesis using N-Fmoc-Indoline-6-Carboxylic Acid

This protocol describes the loading of the prepared N-Fmoc-indoline-6-carboxylic acid onto a solid support and its use in a standard Fmoc-based peptide synthesis cycle.

Materials:

  • N-Fmoc-indoline-6-carboxylic acid

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DCM to cover the resin and allow it to swell for 30 minutes.

    • Drain the DCM.

  • Fmoc Deprotection of Resin:

    • Add 20% piperidine in DMF to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of N-Fmoc-Indoline-6-Carboxylic Acid:

    • In a separate vial, dissolve N-Fmoc-indoline-6-carboxylic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 10-15 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test or other appropriate method. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation (Example Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

    • Washing: Wash the resin with DMF and DCM.

    • Coupling of Next Amino Acid: Couple the next Fmoc-protected amino acid using the same procedure as in step 3.

    • Repeat this cycle until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide by reverse-phase HPLC.

Troubleshooting Common Issues in SPPS with Indoline Scaffolds

ProblemPotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the indoline scaffold; aggregation of the growing peptide chain.Double couple the indoline building block; use a more potent coupling reagent such as HATU or HCTU; perform the coupling at a slightly elevated temperature (e.g., 40°C).
Side Reactions during Cleavage Oxidation of the indoline ring.Include scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).
Low Yield of N-Protected Indoline-6-Carboxylic Acid Incomplete saponification or N-protection.Carefully monitor each reaction step by TLC to ensure complete conversion; optimize reaction times and temperatures.
Racemization Use of excessive base during coupling.Minimize the amount of base used during the activation step; consider using a coupling reagent known for low racemization, such as COMU.

Visualizing the Solid-Phase Synthesis Cycle

A Resin with Free Amine B Coupling: N-Fmoc-Indoline-6-COOH + Coupling Reagents A->B C Resin-Bound N-Fmoc-Indoline B->C D Washing (DMF, DCM) C->D E Fmoc Deprotection (20% Piperidine in DMF) D->E F Resin-Bound Indoline with Free Amine E->F G Coupling: Next Fmoc-AA-OH + Coupling Reagents F->G H Elongated Peptide Chain G->H I Repeat Cycle H->I J Final Cleavage (TFA Cocktail) H->J I->E K Purified Peptide J->K

Caption: General cycle for solid-phase peptide synthesis.

Conclusion

Methyl indoline-6-carboxylate hydrochloride is a valuable, albeit challenging, building block for the introduction of the indoline scaffold in solid-phase synthesis. The preparatory steps of neutralization, saponification, and N-protection are critical for its successful application. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can effectively incorporate this versatile molecule into their drug discovery and development workflows, enabling the synthesis of novel indoline-containing peptides and small molecules.

References

  • OperaChem. Saponification-Typical procedures. Published April 27, 2024. Accessed January 30, 2026. [Link]

  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Published March 17, 2020. [Link]

  • Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Published 2007. [Link]

  • Fields, G. B., et al. Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 3-26). Academic Press. Published 1997. [Link]

  • Wang, S., et al. Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Published February 2023. [Link]

  • Arote, R. B., et al. Controlled Solid Phase Peptide Bond Formation Using N-Carboxyanhydrides and PEG Resins in Water. Molecules, 25(18), 4234. Published September 2020. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. Solid Phase Synthesis of Biologically Important Indoles. Current Medicinal Chemistry, 16(20), 2531-2565. Published 2009. [Link]

  • Di Gioia, M. L., et al. On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Chirality, 35(1), 1-10. Published 2023. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Published July 1, 2022. [Link]

  • Google Patents. Amine acid salt compounds and process for the production thereof. US5686588A. Published November 11, 1997.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Accessed January 30, 2026. [Link]

  • Aapptec Peptides. Coupling Reagents. Accessed January 30, 2026. [Link]

  • Wang, Y., et al. Late-Stage Tryptophan Modification of Native Peptides through Photochemical Indole-to-Quinazoline Editing. Journal of the American Chemical Society, 147(51), 18833-18838. Published December 2025. [Link]

  • Boyd, S., et al. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11333-11340. Published August 2021. [Link]

  • Coin, I., et al. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Published March 2014. [Link]

  • Childs, S. L., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Published October 2004. [Link]

  • Acosta, G. A., et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 112. Published November 2023. [Link]

  • Tizzano, M., et al. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3589. Published April 2023. [Link]

  • Google Patents. Cleavage of synthetic peptides. WO2015028599A1. Published March 5, 2015.
  • Reddy, B. V. S., et al. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. RSC Advances, 5(86), 70296-70299. Published 2015. [Link]

  • Cova, E., et al. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances, 5(29), 22591-22596. Published 2015. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. Accessed January 30, 2026. [Link]

  • El-Faham, A., et al. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6088. Published September 2022. [Link]

  • D'Andrea, L. D., et al. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8233-8241. Published June 2021. [Link]

  • Google Patents. Indolinone derivatives and process for their manufacture. CA2705490A1. Published March 12, 2009.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Published 2013. [Link]

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Method

Application Notes and Protocols for the Experimental Use of Methyl Indoline-6-Carboxylate Hydrochloride in Cell Culture

Introduction: Unveiling the Potential of a Novel Indoline Derivative The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indoline Derivative

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[1] Methyl indoline-6-carboxylate hydrochloride is a specific derivative of this class. While extensive biological data for this particular hydrochloride salt is emerging, its structural similarity to other active indoline and indole compounds suggests it is a compelling candidate for investigation in various cell-based assays. For instance, related methyl indoline derivatives have shown the ability to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values in the low micromolar range.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial characterization of methyl indoline-6-carboxylate hydrochloride in a cell culture setting. The protocols herein are designed to be self-validating systems, emphasizing robust experimental design and data interpretation. We will first establish the cytotoxic and cytostatic profile of the compound and then provide a framework for exploring its potential mechanism of action.

Physicochemical Properties and Handling

Before commencing any cell-based experiments, it is crucial to understand the fundamental properties of methyl indoline-6-carboxylate hydrochloride.

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₂[1]
Molecular Weight213.66 g/mol [1]
AppearanceSolid (form may vary)N/A
Melting Point76-80 °C (for the non-salt form, methyl indole-6-carboxylate)[2][3]
SolubilityTo be determined experimentally in relevant solvents (e.g., DMSO, water, ethanol). Positional isomerism is known to affect solubility.[1]N/A

Safety Precautions: Methyl indole-6-carboxylate (the non-salt form) is classified as a skin, eye, and respiratory irritant.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5][6] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Initial Characterization: Determining the Cytotoxic Profile

The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a crucial therapeutic window and informs the concentrations to be used in subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Experimental Workflow for Cytotoxicity Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Compound Stock Solution seed_plate Seed Cells in 96-well Plates prep_stock->seed_plate cell_culture Culture and Passage Selected Cell Line(s) cell_culture->seed_plate treat_cells Treat Cells with Serial Dilutions of Compound seed_plate->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent solubilize Solubilize Formazan Crystals mtt_reagent->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance plot_data Plot Dose-Response Curve read_absorbance->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of a test compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of methyl indoline-6-carboxylate hydrochloride.

Materials:

  • Methyl indoline-6-carboxylate hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade[8]

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116) and appropriate complete culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of methyl indoline-6-carboxylate hydrochloride in DMSO. Ensure complete dissolution.[8]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a viable cell count (e.g., using a hemocytometer and trypan blue).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from the 10 mM stock. A common concentration range to start with is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (DMSO concentration equivalent to the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Return the plate to the incubator for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Investigating the Mechanism of Action

Based on the IC50 value obtained, further experiments can be designed to elucidate the mechanism by which methyl indoline-6-carboxylate hydrochloride exerts its effects. Given that related compounds induce apoptosis, a logical next step is to investigate markers of programmed cell death. Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in cellular signaling pathways.[11]

Hypothesized Signaling Pathway: Induction of Apoptosis

G compound Methyl indoline-6-carboxylate hydrochloride cell Cancer Cell compound->cell Treatment bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Protocol 2: Western Blot Analysis of Apoptotic Markers

This protocol details the steps to analyze changes in the expression of key apoptotic proteins such as Bax, Bcl-2, and cleaved Caspase-3.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer[11]

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with methyl indoline-6-carboxylate hydrochloride at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Loading:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and heating at 95-100°C for 5 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Electrophoresis and Transfer:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

General Cell Culture Best Practices

The reproducibility of in vitro experiments hinges on maintaining a sterile environment and consistent cell handling.[15]

  • Aseptic Technique: All cell culture manipulations must be performed in a certified biological safety cabinet.[16] Disinfect the work surface and all items entering the hood with 70% ethanol.[17][18][19]

  • Media and Reagents: Use high-quality, sterile-filtered media and reagents. Be mindful that serum can have batch-to-batch variability, which may affect experimental outcomes.[15]

  • Cell Line Authentication: Regularly authenticate cell lines using methods like STR profiling to avoid issues with misidentification and cross-contamination.[15]

  • Mycoplasma Testing: Periodically test cultures for mycoplasma contamination, as it can significantly alter cellular responses.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of methyl indoline-6-carboxylate hydrochloride. By first establishing a dose-dependent effect on cell viability and then proceeding to investigate specific molecular pathways, researchers can systematically evaluate the therapeutic potential of this novel compound. Based on the initial findings, further studies could explore other potential mechanisms of action suggested for related indole derivatives, such as antiviral or neuroprotective effects.[1] The determination of cellular bioavailability and stability of the compound will also be a critical step for the interpretation of cell-based data.[20]

References

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate. Available from: [Link]

  • Cell Signaling Technology. (2022). Cell Culture: Aseptic/Sterile Technique Dos & Don'ts | CST Tech Tips. YouTube. Available from: [Link]

  • The University of Edinburgh. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. Available from: [Link]

  • Yan, C., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Ahern, H. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

  • Letter, W., et al. (2019). How to extract small molecules from cell culture media for LC-MS? ResearchGate. Available from: [Link]

  • Creative Diagnostics. Western Blot-Preparation Protocol. Available from: [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Tellez, C. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available from: [Link]

  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. Available from: [Link]

  • Thermo Fisher Scientific. (2018). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube. Available from: [Link]

  • Geroni, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Anticancer Research. Available from: [Link]

  • EuroBioBank. ASEPTIC AND GOOD CELL CULTURE TECHNIQUES. Available from: [Link]

  • Wikipedia. Diazonium compound. Available from: [Link]

  • Google Patents. US20100234340A1 - Substituted Spiroamide Compounds.

Sources

Application

Application Note: Methyl Indoline-6-Carboxylate Hydrochloride in Medicinal Chemistry

[1] Executive Summary & Chemical Identity[2] Methyl indoline-6-carboxylate hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and fibrotic diseas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[2]

Methyl indoline-6-carboxylate hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and fibrotic disease therapeutics.[1] Unlike its aromatic counterpart (indole), the indoline (2,3-dihydro-1H-indole) scaffold possesses a distinct 3D conformation (puckered ring) and a basic secondary amine, offering unique solubility and pharmacokinetic (PK) profiles.[1]

This guide details the handling, reactivity, and synthetic integration of this scaffold.[2][3][4] It specifically addresses the critical stability issues associated with the free base (oxidation susceptibility) and provides validated protocols for its use in N-arylation and scaffold elaboration.[1]

Chemical Specifications
PropertyDetail
IUPAC Name Methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride
Common Name Methyl indoline-6-carboxylate HCl
CAS (Free Base) 341988-36-1
CAS (Indole Precursor) 50820-65-0
Molecular Weight 213.66 g/mol (Salt); 177.20 g/mol (Base)
Core Motif Benzo-fused pyrrolidine (Indoline)
Key Functionality Secondary Amine (Nucleophile), Methyl Ester (Electrophile)
pKa (Conjugate Acid) ~4.5–5.5 (Indoline N); Distinct from non-basic Indole

Medicinal Chemistry Context: Why This Scaffold?

The "Indoline Effect" in Drug Design

In medicinal chemistry, replacing a planar indole with a non-planar indoline is a strategic "escape from flatland."

  • Solubility: The basic nitrogen of the indoline allows for protonation at physiological pH, significantly improving aqueous solubility compared to the neutral indole.

  • Metabolic Stability: The 6-position carboxylate blocks a common metabolic soft spot (oxidation at C6), diverting metabolism to the ester hydrolysis (which can be tuned).[1]

  • Vector Positioning: The 6-carboxylate provides a vector for extending the molecule into solvent-exposed regions of a protein binding pocket (e.g., the ribose pocket in kinases), making it an ideal "exit vector" for solubilizing groups.[1]

Structural Relationship to Known Drugs

This scaffold is structurally homologous to the core found in Nintedanib (Ofev), a triple angiokinase inhibitor. While Nintedanib utilizes an oxindole (indolinone), the indoline congener represents a reduced state often used to tune hydrogen bonding networks or as a precursor that is oxidatively aromatized later in the synthesis.

Synthetic Utility & Reactivity Profile[12][13]

The molecule presents two orthogonal reactive handles:[1]

  • The Nucleophilic Nitrogen (N1): A secondary amine capable of SNAr, Buchwald-Hartwig coupling, or acylation.[1]

  • The Electrophilic Ester (C6): Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation.[1]

Critical Stability Warning (The "Self-Validating" Insight)
  • Oxidation Risk: Free-base indolines are prone to spontaneous oxidation to indoles (aromatization) upon exposure to air and light.[1]

  • Salt Advantage: The Hydrochloride salt is the preferred storage form.[1] It protonates the amine, preventing the formation of radical intermediates that lead to aromatization.

  • Operational Rule: Always generate the free base in situ or immediately prior to reaction. Do not store the free base for >24 hours.

Experimental Protocols

Protocol A: Controlled Free-Basing & Storage

Context: You have the stable HCl salt but need the free amine for a nucleophilic coupling reaction.[1]

Reagents:

  • Methyl indoline-6-carboxylate HCl (1.0 eq)[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Saturated NaHCO₃ (aq)[1]

Step-by-Step:

  • Suspension: Suspend the HCl salt in EtOAc (10 mL per gram). The salt will likely not dissolve completely.[1]

  • Neutralization: Add an equal volume of Saturated NaHCO₃. Stir vigorously for 15 minutes. Note: Evolution of CO₂ gas indicates neutralization is occurring.

  • Separation: Transfer to a separatory funnel. Isolate the organic layer.

  • Extraction: Extract the aqueous layer once more with EtOAc.

  • Drying: Combine organics, dry over MgSO₄ (Magnesium Sulfate), and filter.

  • Concentration: Evaporate solvent in vacuo at <40°C.

  • Immediate Use: The resulting oil (pale yellow/brown) is the free base.[1] Use within 4 hours. If storage is required, flush with Argon and store at -20°C.

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

Context: Attaching the indoline scaffold to a heteroaryl halide (e.g., a chloropyrimidine) to build a kinase inhibitor core.[1]

Mechanism: Palladium-catalyzed C-N bond formation.[1]

Reagents:

  • Methyl indoline-6-carboxylate (Free base, freshly prepared) (1.0 eq)[1]

  • Aryl Halide (e.g., 4-chloropyrimidine) (1.1 eq)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: Xantphos or BINAP (4 mol%)[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]

Workflow:

  • Inert Setup: Charge a reaction vial with the Aryl Halide, Pd source, Ligand, and Base. Cycle with Argon/Vacuum (3x).

  • Addition: Dissolve the Methyl indoline-6-carboxylate (free base) in Dioxane and inject into the vial.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Indolines are sterically more demanding than simple anilines; if conversion is slow, switch to a precatalyst like BrettPhos Pd G3 .

  • Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol C: Regioselective Ester Hydrolysis

Context: Converting the ester to the carboxylic acid for further amide coupling.[1]

Reagents:

  • N-Substituted Methyl indoline-6-carboxylate (1.0 eq)[1]

  • LiOH·H₂O (Lithium Hydroxide) (3.0 eq)[1]

  • THF/Water (3:1 ratio)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF. Cool to 0°C.

  • Saponification: Add LiOH dissolved in water dropwise.

  • Stirring: Allow to warm to Room Temperature (RT). Monitor by TLC (The acid will stay at the baseline) or LC-MS.[1]

  • Acidification (Critical Step): Carefully acidify with 1N HCl to pH ~4. Do not use strong acid if the N1 position contains acid-sensitive groups.[1]

  • Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways starting from the HCl salt.

IndolineWorkflow Salt Methyl Indoline-6-carboxylate HCl Salt (Stable Storage Form) FreeBase Free Base Indoline (Reactive/Unstable) Salt->FreeBase Protocol A: NaHCO3, EtOAc (Immediate Use) Coupled N-Arylated Scaffold (Drug Core) FreeBase->Coupled Protocol B: Pd-Catalysis (Buchwald-Hartwig) Indole Methyl Indole-6-carboxylate (Oxidized Byproduct) FreeBase->Indole Air Oxidation (Avoid!) Acid Indoline-6-Carboxylic Acid (Solubilizing Handle) Coupled->Acid Protocol C: LiOH Hydrolysis

Caption: Workflow converting the stable HCl salt into bioactive scaffolds while avoiding oxidative degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by HCl traces.[1]Ensure the free base is fully neutralized and dried (Protocol A).[1] Use Cs₂CO₃ in excess.
Product is Dark/Black Oxidation to Indole.[1]Degas all solvents with Argon. Add an antioxidant (e.g., BHT) if the protocol allows.[1]
Incomplete Hydrolysis Steric hindrance or solubility.[1]Switch solvent to Methanol/Water or heat to 50°C.
LC-MS shows M-2 peak Aromatization to Indole.[1]This is common in ion sources. Check NMR to confirm if the sample is actually oxidized or if it's an artifact of the MS analysis.

References

  • Compound Data & Safety: National Center for Biotechnology Information. (2025).[1][5][6] PubChem Compound Summary for CID 11660205, Methyl indoline-6-carboxylate. Retrieved from [Link]

  • Synthetic Application (Kinase Inhibitors): Roth, G. J., et al. (2015).[1] Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063.[1] (Contextual reference for indolinone/indoline scaffolds in kinase drug discovery).

  • Indoline Synthesis Methods: Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles. Journal of the American Chemical Society. (Foundational protocol for Indole-to-Indoline reduction).
  • Buchwald-Hartwig Coupling Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link][1]

Sources

Method

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Methyl Indoline-6-Carboxylate Hydrochloride

Abstract This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl indoline-6-carboxylate hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl indoline-6-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed for assay and purity analysis, including the separation of the active pharmaceutical ingredient (API) from potential degradation products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in research and drug development environments.

Introduction

Methyl indoline-6-carboxylate hydrochloride is a heterocyclic compound belonging to the indoline family. Indoline and its derivatives are significant structural motifs found in numerous natural products and pharmacologically active molecules, exhibiting capabilities for anticancer, antimicrobial, and antiviral applications.[1] Given its role as a critical building block in the synthesis of more complex pharmaceutical agents, the purity and stability of Methyl indoline-6-carboxylate hydrochloride are paramount. An accurate and reliable analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and stability of pharmaceutical compounds.[2] This document provides a comprehensive, self-validating protocol for a stability-indicating RP-HPLC method, offering researchers and drug development professionals a field-proven system for the analysis of this specific compound. The causality behind experimental choices is explained to provide a deeper understanding of the method's mechanics.

Physicochemical Properties

A summary of the key properties of the parent compound, Methyl indoline-6-carboxylate, is provided below. The hydrochloride salt form is typically used to improve solubility and stability.

PropertyValueSource
Chemical FormulaC₁₀H₁₁NO₂[3]
Molecular Weight177.20 g/mol [3]
AppearanceOff-white to pale pink powder[4]
Melting Point76-80 °C (for free base)
CAS Number341988-36-1 (for HCl salt)[3]

Experimental Protocol

This section outlines the complete methodology, from instrument setup to sample preparation and analysis.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. Data acquisition and processing were performed using appropriate chromatography software.

  • Chemicals and Reagents:

    • Methyl indoline-6-carboxylate hydrochloride reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (OPA), 85% (Analytical grade)

    • Water (Milli-Q or equivalent HPLC grade)

Chromatographic Conditions

The selection of a C18 stationary phase provides excellent hydrophobic retention for the aromatic indoline structure.[5] An acidic mobile phase is crucial; it ensures the hydrochloride salt remains fully protonated and suppresses the ionization of residual silanols on the silica backbone, leading to sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.

ParameterOptimized Condition
Stationary Phase Agilent Zorbax XDB C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Acetonitrile and 0.1% OPA in Water (pH ≈ 2.5)
Ratio 40:60 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (determined via UV scan)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl indoline-6-carboxylate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the working standard solution.

HPLC Analysis and Method Validation Workflow

The following diagram illustrates the logical flow from sample preparation through to data analysis and method validation, ensuring a comprehensive evaluation of the analytical procedure.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_validation Phase 3: Method Validation & Evaluation prep_std Prepare Standard (100 µg/mL) injection Inject Samples (10 µL) prep_std->injection prep_sample Prepare Sample (100 µg/mL) prep_sample->injection prep_mobile Prepare Mobile Phase (ACN:0.1% OPA, 40:60) hplc_setup HPLC System Setup (Column, Temp, Flow) prep_mobile->hplc_setup hplc_setup->injection detection Data Acquisition (265 nm) injection->detection sst System Suitability Test detection->sst validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) sst->validation If SST Passes forced_deg Forced Degradation (Stability-Indicating) validation->forced_deg report Final Report & Results forced_deg->report Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Specificity->Accuracy Precision->Accuracy Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Linearity->Accuracy

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Methyl Indoline-6-Carboxylate Hydrochloride

Introduction: The Significance of Methyl Indoline-6-Carboxylate Hydrochloride in Drug Discovery Methyl indoline-6-carboxylate hydrochloride is a crucial building block in the synthesis of a wide array of pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl Indoline-6-Carboxylate Hydrochloride in Drug Discovery

Methyl indoline-6-carboxylate hydrochloride is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, bicyclic core structure is a common motif in compounds targeting various physiological pathways. Notably, it serves as a key intermediate in the development of novel therapeutics for pain and inflammation.[1] The indoline scaffold is prevalent in numerous natural products and medicinally important compounds, driving significant research into efficient and scalable synthetic methodologies.[2] The hydrochloride salt form often enhances the stability and bioavailability of the parent compound, making it a preferred form for active pharmaceutical ingredients (APIs).[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction scale-up for the synthesis of methyl indoline-6-carboxylate hydrochloride. It details a validated laboratory-scale protocol and delves into the critical considerations for transitioning to pilot and manufacturing scales, emphasizing scientific integrity, safety, and process optimization.

Synthetic Pathway Overview

The synthesis of methyl indoline-6-carboxylate hydrochloride is typically achieved in a two-step process starting from the readily available methyl indole-6-carboxylate. The first step involves the catalytic hydrogenation of the indole ring to the corresponding indoline. The second step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Synthetic Pathway Methyl indole-6-carboxylate Methyl indole-6-carboxylate Methyl indoline-6-carboxylate Methyl indoline-6-carboxylate Methyl indole-6-carboxylate->Methyl indoline-6-carboxylate Step 1: Catalytic Hydrogenation (H₂, Pd/C) Methyl indoline-6-carboxylate hydrochloride Methyl indoline-6-carboxylate hydrochloride Methyl indoline-6-carboxylate->Methyl indoline-6-carboxylate hydrochloride Step 2: Salt Formation (HCl)

Caption: Synthetic route to methyl indoline-6-carboxylate hydrochloride.

Part 1: Laboratory-Scale Synthesis Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of methyl indoline-6-carboxylate hydrochloride at a laboratory scale.

Step 1: Catalytic Hydrogenation of Methyl Indole-6-carboxylate

The selective reduction of the indole to an indoline is a key transformation. Heterogeneous catalytic hydrogenation is the preferred method for this step due to the ease of catalyst removal and the generation of minimal waste.[4][5] While various catalysts can be employed, palladium on carbon (Pd/C) is a common and effective choice for the hydrogenation of alkenes and aromatic systems.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl indole-6-carboxylate97%Sigma-Aldrich
Palladium on Carbon (10 wt. %, 50% wet)-Johnson Matthey[7]
Methanol (MeOH)AnhydrousFisher Scientific
Hydrogen (H₂) gasHigh purity-
Celite®--
Inert Gas (Nitrogen or Argon)High purity-

Equipment:

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Protocol:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (nitrogen or argon) to remove any residual oxygen.

  • Charging the Reactor: To the reaction vessel, add methyl indole-6-carboxylate (1.0 eq) and methanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (50% wet, 2-5 mol% Pd loading). Note: Palladium on carbon can be pyrophoric when dry; always handle it in a wet state and under an inert atmosphere.[8][9]

  • Sealing and Purging: Seal the reactor and purge the system with inert gas several times to remove any remaining air. Subsequently, purge the system with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 50-100 psi. Commence stirring and maintain the reaction at room temperature (20-25 °C).

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by carefully withdrawing aliquots. The disappearance of the starting material indicates the completion of the reaction.

  • Reaction Work-up: Once the reaction is complete, cease the hydrogen supply and carefully vent the reactor. Purge the system with inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Safety Precaution: The Celite® pad with the catalyst should be kept wet with solvent or water at all times to prevent ignition upon exposure to air.[9]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl indoline-6-carboxylate as an oil or solid.

Step 2: Formation of Methyl Indoline-6-Carboxylate Hydrochloride

The formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid. The choice of solvent is critical to ensure the precipitation of the salt in high purity.[10]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl indoline-6-carboxylate(From Step 1)-
Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)Anhydrous-
Isopropanol (IPA)AnhydrousFisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter flask

  • Drying oven or vacuum desiccator

Protocol:

  • Dissolution: Dissolve the crude methyl indoline-6-carboxylate in a minimal amount of a suitable solvent such as isopropanol.

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid (1.0-1.2 eq) in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or isopropanol.[11] The addition of HCl will protonate the basic amine, forming the water-soluble ammonium salt.[12]

  • Crystallization: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding an anti-solvent like diethyl ether.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid product under vacuum to a constant weight to yield methyl indoline-6-carboxylate hydrochloride.

Part 2: Scale-Up Considerations

Transitioning the synthesis of methyl indoline-6-carboxylate hydrochloride from the laboratory to a pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Hydrogenation Reaction Scale-Up

The catalytic hydrogenation is an exothermic reaction and involves a flammable gas under pressure, making its scale-up a critical operation requiring careful planning and engineering controls.[9][13]

1. Heat Transfer and Thermal Safety:

  • Problem: Hydrogenation reactions are exothermic.[9] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature increase, potentially causing thermal runaway.[9][13]

  • Mitigation:

    • Calorimetry Studies: Perform reaction calorimetry studies at the laboratory scale to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger reactor.

    • Cooling Systems: The production-scale reactor must be equipped with a robust cooling system, such as a jacketed vessel with a circulating coolant, to effectively manage the heat generated.[9]

    • Dosing Control: Implement a controlled addition of the substrate or a gradual increase in hydrogen pressure to manage the rate of heat generation.

2. Mass Transfer Limitations:

  • Problem: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). The reaction rate can be limited by the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. Inadequate mixing can lead to slow and incomplete reactions.

  • Mitigation:

    • Agitation and Reactor Design: The design of the agitator and baffles in the reactor is critical for efficient gas dispersion and suspension of the catalyst. The agitation speed should be optimized to maximize the gas-liquid interfacial area without causing excessive catalyst attrition.

    • Hydrogen Sparging: In larger reactors, a sparging system can be used to introduce hydrogen below the agitator, improving its dispersion into fine bubbles.

3. Catalyst Handling and Filtration:

  • Problem: Handling large quantities of pyrophoric Pd/C catalyst poses a significant fire risk.[8] Filtration of the catalyst at a large scale can be challenging and needs to be performed under inert conditions.

  • Mitigation:

    • Catalyst Slurries: The catalyst can be handled as a slurry in the reaction solvent to minimize the risk of ignition.

    • Contained Filtration Systems: Use enclosed filter systems, such as a filter press or a Nutsche filter-dryer, that can be inerted to prevent exposure of the catalyst to air.

    • Catalyst Wetting: Always ensure the catalyst is kept wet with solvent during handling and filtration.[9]

4. Process Analytical Technology (PAT):

  • Rationale: PAT tools can provide real-time monitoring and control of the hydrogenation reaction, leading to improved safety, consistency, and efficiency.[14]

  • Implementation:

    • In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of the starting material and product in real-time, allowing for precise determination of the reaction endpoint.[13][15]

    • Hydrogen Uptake Monitoring: Automated systems can accurately measure the rate of hydrogen consumption, providing insights into the reaction kinetics and helping to detect any deviations from the expected profile.

    • In-line NMR: For continuous processes, in-line flow NMR can provide quantitative data on reaction progress.[16][17]

Scale-Up Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_manufacturing Manufacturing Scale lab_protocol Develop Lab Protocol calorimetry Reaction Calorimetry (Determine ΔHrxn, MTSR) lab_protocol->calorimetry kinetics Kinetic Studies (HPLC/in-situ PAT) lab_protocol->kinetics process_design Process Design (Reactor, Agitation, Cooling) calorimetry->process_design kinetics->process_design hazop HAZOP Study process_design->hazop pat_integration PAT Integration (Real-time Monitoring) process_design->pat_integration pilot_runs Pilot Scale Runs (Validate Parameters) hazop->pilot_runs pat_integration->pilot_runs tech_transfer Technology Transfer (SOPs, Training) pilot_runs->tech_transfer validation Process Validation tech_transfer->validation

Caption: Workflow for scaling up the hydrogenation process.

Hydrochloride Salt Formation and Crystallization Scale-Up

The isolation of the final product in a crystalline form with high purity and consistent physical properties is crucial for its use as a pharmaceutical intermediate.

1. Solvent Selection and Stoichiometry:

  • Problem: The choice of solvent for the salt formation and crystallization is critical. The free base should be soluble, while the hydrochloride salt should have low solubility to ensure high recovery. Incorrect stoichiometry of HCl can lead to impurities or a product with inconsistent properties.

  • Mitigation:

    • Solubility Screening: Conduct a thorough solubility screening of the free base and the hydrochloride salt in various solvents and solvent mixtures to identify the optimal crystallization system.

    • Precise HCl Dosing: Use a calibrated dosing system to ensure the accurate addition of the hydrochloric acid solution.

2. Crystallization Control:

  • Problem: On a large scale, achieving controlled crystallization to obtain a consistent particle size distribution and crystal form (polymorph) can be challenging. Rapid, uncontrolled crystallization can lead to the inclusion of impurities and poor filterability.

  • Mitigation:

    • Controlled Cooling Profile: Implement a programmed cooling profile to control the rate of supersaturation and promote crystal growth over nucleation.

    • Seeding: Develop a seeding strategy by adding a small amount of the desired crystalline material to the supersaturated solution to control the crystal form and particle size.

    • Anti-Solvent Addition: If an anti-solvent is used, its addition rate should be carefully controlled to maintain a consistent level of supersaturation.

3. Filtration and Drying:

  • Problem: Efficiently filtering and drying large quantities of the product while maintaining its purity and stability can be challenging.

  • Mitigation:

    • Appropriate Equipment: Use large-scale filtration equipment such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit.

    • Optimized Drying Conditions: Determine the optimal drying temperature and vacuum level to remove residual solvents without causing product degradation. Monitor the drying process to ensure consistent solvent levels in the final product.

Part 3: Safety and Hazard Analysis (HAZOP)

A thorough Hazard and Operability (HAZOP) study is essential before scaling up the process.[18] This systematic review identifies potential deviations from the intended process and their consequences.

Key Hazards and Mitigation Strategies:

HazardCauseConsequenceMitigation
Fire/Explosion Hydrogen leak, ignition of dry catalystPersonnel injury, equipment damageUse of pressure-tested equipment, hydrogen detectors, proper grounding and bonding, handling catalyst as a wet slurry.[9]
Thermal Runaway Loss of cooling during hydrogenationOver-pressurization of the reactor, release of flammable materialsRedundant cooling systems, emergency quench system, real-time temperature monitoring with alarms.[9][13]
Corrosion Use of hydrochloric acidEquipment damage, product contaminationSelection of appropriate materials of construction for the reactor and downstream equipment (e.g., glass-lined or Hastelloy).
Exposure to Chemicals Leaks, spills during handlingHealth hazards to personnelUse of closed-transfer systems, personal protective equipment (PPE), and adequate ventilation.

The HAZOP study should be conducted by a multidisciplinary team including chemists, engineers, and safety professionals to ensure all potential risks are identified and adequately addressed.

Conclusion

The successful scale-up of the synthesis of methyl indoline-6-carboxylate hydrochloride requires a thorough understanding of the chemical process and careful consideration of the engineering challenges. By following the detailed protocols and scale-up considerations outlined in these application notes, researchers and drug development professionals can navigate the complexities of process development to ensure a safe, efficient, and robust manufacturing process for this important pharmaceutical intermediate. A commitment to scientific integrity, process safety, and the implementation of modern analytical technologies will be key to achieving this goal.

References

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  • Török, B., et al. (2007). Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge. PubMed. Available at: [Link]

  • Li, H., et al. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect. Available at: [Link]

  • J&K Scientific LLC. Methyl Indole-6-carboxylate | 50820-65-0. J&K Scientific LLC. Available at: [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Methyl Indole-6-carboxylate in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • ResearchGate. (2007). (PDF) Heterogeneous Catalytic Hydrogenation. ResearchGate. Available at: [Link]

  • Mettler Toledo. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available at: [Link]

  • Li, C., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]

  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Available at: [Link]

  • Google Patents. (2008). US20100204470A1 - Method for salt preparation. Google Patents.
  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]

  • Padua Thesis and Dissertation Archive. (2023). HAZOP and Preliminary Process Safety Considerations on an e-SMR for Hydrogen Production. Padua Thesis and Dissertation Archive. Available at: [Link]

  • Mitchell, C., et al. (2014). Using PAT To Understand, Control, and Rapidly Scale Up the Production of a Hydrogenation Reaction and Isolation of Pharmaceutical Intermediate. Organic Process Research & Development. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (1953). US2634293A - Process of preparing a monobasic salt of a secondary amine. Google Patents.
  • 4th ISFEH. hazard identification study for risk assessment of a. 4th ISFEH. Available at: [Link]

  • Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Available at: [Link]

  • PubChem. Methyl indole-6-carboxylate. PubChem. Available at: [Link]

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  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Available at: [Link]

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  • ResearchGate. (2020). The identification and analysis of risks in Hydrogen unit of refinery using HAZOP and LOPA techniques. ResearchGate. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. NIH Public Access. Available at: [Link]

  • MDPI. (2019). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

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  • Bianchini, C., et al. (2001). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics. Available at: [Link]

  • MDPI. (2022). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. Available at: [Link]

  • Aidic. (2020). Application of HAZOP, LOPA and SIL to an Alkylation Unit in a Refinery: a Case Study. Aidic. Available at: [Link]

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  • The Royal Society of Chemistry. (2018). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. The Royal Society of Chemistry. Available at: [Link]

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  • ResearchGate. (2009). (PDF) Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl Indoline-6-Carboxylate Hydrochloride

Welcome to the comprehensive technical support guide for the purification of methyl indoline-6-carboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of methyl indoline-6-carboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this valuable indoline intermediate. As a hydrochloride salt, this compound presents unique challenges that require a nuanced approach beyond standard purification protocols. This guide provides in-depth, field-proven insights to help you overcome these hurdles and achieve your desired purity specifications.

Introduction to Purification Challenges

Methyl indoline-6-carboxylate hydrochloride is a polar, salt-based compound. Its purification is often complicated by its high polarity, which can lead to issues with common chromatographic techniques, and its specific solubility profile, which can make recrystallization challenging. Typical impurities may include unreacted starting materials, byproducts from the synthesis, or degradation products. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized methyl indoline-6-carboxylate hydrochloride is off-color (e.g., yellow or brown). Does this indicate significant impurity?

A1: While pure methyl indoline-6-carboxylate hydrochloride is expected to be a white to off-white solid, discoloration is a common observation and often points to the presence of impurities. These could be residual starting materials, byproducts from the reaction, or products of oxidation. A darker color does not necessarily correlate with a low purity level, but it warrants further analytical investigation. It is highly recommended to assess the purity using methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) before proceeding with further steps.

Q2: What are the most common impurities I should expect?

A2: The nature of impurities is highly dependent on the synthetic route. However, common impurities can include:

  • Starting Materials: Incomplete reaction can leave residual starting materials in your crude product.

  • Byproducts: Side reactions can generate structurally related indolines or other unwanted compounds.

  • Hydrolysis Product: The methyl ester can be susceptible to hydrolysis back to the carboxylic acid (indoline-6-carboxylic acid), especially if exposed to acidic or basic conditions in the presence of water.[1]

  • Oxidation Products: Indolines can be sensitive to air oxidation, leading to the formation of the corresponding indole or other colored impurities.

Q3: How can I quickly assess the purity of my sample using Thin-Layer Chromatography (TLC)?

A3: TLC is an excellent first-pass technique for purity assessment. However, due to the high polarity of the hydrochloride salt, you may encounter challenges.

  • Symptom: The spot does not move from the baseline (Rf value of 0) in standard solvent systems like hexane/ethyl acetate.

  • Cause: The compound is too polar for the mobile phase and is strongly adsorbed to the silica gel.[2]

  • Solution: You need to use a more polar solvent system. Good starting points for developing a TLC method include:

    • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 9:1 or 8:2 v/v)

    • DCM / MeOH with a small amount of acetic acid or ammonia to improve spot shape.

    • Ethyl Acetate / Methanol

A single, well-defined spot on the TLC plate is a good indication of high purity. Multiple spots suggest the presence of impurities.[1]

Troubleshooting Guides

Issue 1: Recrystallization Fails to Produce Crystals

Symptom: After dissolving the compound in a hot solvent and allowing it to cool, no solid precipitates, or an oil forms instead of crystals.

Underlying Causes & Solutions:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

    • Seeding: Add a tiny crystal of previously purified material.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent even at low temperatures.

    • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the cooled solution until it becomes slightly cloudy, then warm until it is clear again and allow to cool slowly. Common anti-solvents for polar compounds include ethers (like diethyl ether or MTBE) or alkanes (like hexanes).

  • "Oiling Out": This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution cools too quickly.

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. Insulating the flask can help.

    • Use a Lower-Boiling Solvent System: If possible, choose a solvent with a lower boiling point.

Issue 2: Poor Recovery After Recrystallization

Symptom: A significant amount of product is lost during the recrystallization process.

Underlying Causes & Solutions:

  • Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

    • Optimize Solvent System: Perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold.[3][4]

  • Excessive Solvent: Using too much solvent will keep more of your compound dissolved even after cooling.

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

    • Keep it Hot: Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization during hot filtration.

Issue 3: Impurities Remain After Recrystallization

Symptom: Analytical data (TLC or HPLC) shows that the purity has not significantly improved.

Underlying Causes & Solutions:

  • Co-crystallization: The impurities may have very similar solubility properties to your desired compound, causing them to crystallize together.

    • Try a Different Solvent: A different solvent system may alter the solubility of the impurities relative to your product.

    • Consider Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

Issue 4: Compound Streaks or Remains at the Origin in Column Chromatography

Symptom: During silica gel column chromatography, the compound streaks badly or does not elute from the column.

Underlying Causes & Solutions:

  • High Polarity: As a salt, the compound has a very strong affinity for the polar silica gel stationary phase.[2]

    • Use a More Polar Mobile Phase: Increase the proportion of the polar solvent (e.g., methanol in a DCM/methanol mixture). A gradient elution from a less polar to a more polar solvent system is often effective.

    • Consider Alternative Stationary Phases: If silica gel proves too problematic, consider using alumina or reverse-phase (C18) silica gel.[2] For reverse-phase chromatography, typical mobile phases are mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Detailed Protocols

Protocol 1: Recrystallization of Methyl Indoline-6-carboxylate Hydrochloride

This protocol outlines a general procedure for recrystallization. The optimal solvent system should be determined through small-scale trials.

Step 1: Solvent Selection The key to successful recrystallization is choosing the right solvent. A good solvent will dissolve the compound when hot but not when cold.[4]

Solvent/SystemRationale
Isopropanol (IPA) or EthanolHydrochloride salts often have good solubility in hot alcohols and lower solubility upon cooling.[5]
Methanol / Diethyl EtherDissolve the salt in a minimum of hot methanol, then slowly add diethyl ether as an anti-solvent upon cooling to induce precipitation.
Ethanol / WaterFor some amine hydrochlorides, a mixed ethanol/water system can be effective.[3] However, high water content may lead to hydrolysis of the ester. Use with caution.

Step 2: The Recrystallization Workflow

G cluster_0 Recrystallization Protocol A 1. Dissolution Add crude solid to flask. Add minimal hot solvent until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Impurities undissolved? C 3. Cooling & Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection Collect crystals by vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum. E->F

Caption: A step-by-step workflow for the recrystallization of methyl indoline-6-carboxylate hydrochloride.

Protocol 2: Purification by Column Chromatography

This method is suitable when recrystallization fails to remove impurities or when multiple impurities are present.

Step 1: Choosing the Right System

G A Assess Purity by TLC B Compound streaks or Rf=0? A->B C Normal Phase (Silica Gel) Mobile Phase: DCM/MeOH gradient (e.g., 100:0 to 90:10) B->C No (Good Spot Shape) D Alternative Methods B->D Yes E Reverse Phase (C18) Mobile Phase: Water/Acetonitrile with 0.1% TFA D->E F Supercritical Fluid Chromatography (SFC) Mobile Phase: CO2/Methanol D->F

Caption: Decision tree for selecting a chromatography method for a polar hydrochloride salt.

Step 2: Column Chromatography Procedure (Normal Phase)

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude methyl indoline-6-carboxylate hydrochloride in a minimal amount of the most polar component of your mobile phase (e.g., methanol).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with a less polar mobile phase (e.g., 100% DCM or 98:2 DCM/MeOH).

    • Gradually increase the polarity of the mobile phase (e.g., move towards 90:10 DCM/MeOH).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Advanced Purification Techniques

For particularly challenging separations, such as resolving closely related impurities or enantiomers, more advanced techniques may be necessary. Supercritical Fluid Chromatography (SFC) is an excellent option for purifying polar hydrochloride salts. It uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. SFC can offer faster separations and easier solvent removal compared to traditional HPLC.[6][7]

References

  • Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. PubMed. Available at: [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. Available at: [Link]

  • Silly question - but do hydrochloride salts run on a TLC? Reddit. Available at: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Technology Networks. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Available at: [Link]

  • A convenient preparation of indoline. ResearchGate. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Arkivoc. Available at: [Link]

  • methyl indoline-6-carboxylate hydrochloride. Appretech Scientific Limited. Available at: [Link]

  • Indolinone derivatives and process for their manufacture. Google Patents.
  • Synthesis of indole-6-carboxylic acid. PrepChem.com. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl Indoline-6-carboxylate Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl indoline-6-carboxylate hydrochloride. As a crucial intermediate in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl indoline-6-carboxylate hydrochloride. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-fibrotic agent Nintedanib, optimizing its synthesis is paramount for achieving high yield, purity, and process scalability.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

General Synthesis Workflow

The most common and reliable pathway to Methyl indoline-6-carboxylate hydrochloride involves a two-step process starting from the corresponding indole derivative. This workflow is predicated on the selective reduction of the indole's pyrrole ring, followed by salt formation to facilitate purification and improve stability.

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Indole Reduction cluster_salt_formation Step 3: Salt Formation & Purification A Indole-6-carboxylic Acid B Methyl indole-6-carboxylate A->B  Methanol (MeOH), Acid Catalyst (e.g., SOCl2, H2SO4) C Methyl indoline-6-carboxylate (Free Base) B->C  H2, Catalyst (e.g., Pd/C), Solvent (e.g., Acetic Acid) D Methyl indoline-6-carboxylate hydrochloride (Final Product) C->D  HCl (e.g., in Isopropanol or Ether)

Caption: General synthesis pathway for Methyl indoline-6-carboxylate hydrochloride.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My reduction of methyl indole-6-carboxylate is slow or incomplete. What are the primary factors to investigate?

Answer: Incomplete conversion during the catalytic hydrogenation of the indole to the indoline is a common challenge. The issue typically stems from catalyst activity, reaction conditions, or substrate purity.

Causality & Mechanism: Catalytic hydrogenation of an indole involves the adsorption of the aromatic ring onto the catalyst surface (e.g., Palladium), followed by the sequential addition of hydrogen atoms. The efficiency of this process is highly dependent on the catalyst's ability to activate H₂ and the substrate's access to these active sites. Any factor that hinders this process will result in poor conversion.

Troubleshooting Steps & Optimization:

  • Catalyst Activity:

    • Freshness & Quality: Palladium on carbon (Pd/C) is the most common catalyst. Ensure you are using a fresh, high-quality catalyst. Older catalysts can absorb atmospheric poisons or become oxidized, drastically reducing their activity.

    • Catalyst Loading: Insufficient catalyst loading is a frequent cause of incomplete reactions. While typically 5-10 mol% is used, for difficult reductions, increasing the loading may be necessary.

    • Catalyst Poisoning: The starting material must be free of sulfur- or heavy metal-containing impurities, which are notorious catalyst poisons. Purify the starting methyl indole-6-carboxylate if necessary.

  • Hydrogen Source & Pressure:

    • Hydrogen Delivery: Ensure a consistent and pure supply of hydrogen. For bench-scale reactions, a hydrogen balloon may suffice, but for scalability and efficiency, a Parr hydrogenator or similar pressurized vessel is recommended to maintain constant pressure.[2]

    • Pressure Optimization: While many reductions proceed at atmospheric pressure, increasing the pressure to 40-50 psi can significantly enhance the reaction rate by increasing the concentration of hydrogen available at the catalyst surface.[2]

  • Solvent & Temperature:

    • Solvent Choice: Acetic acid is an excellent solvent for this reduction as it maintains catalyst activity and helps protonate the intermediate, facilitating reduction.[2] However, other solvents like ethanol or ethyl acetate can also be used. The key is ensuring the substrate is fully dissolved.

    • Temperature: Modest heating to 40-50°C can increase the reaction rate.[2] However, excessive temperatures should be avoided as they can promote side reactions.

Data Summary: Recommended Starting Conditions for Hydrogenation

ParameterRecommended ValueRationale & Troubleshooting Tip
Catalyst 10% Pd/C (5-10 mol%)Use a fresh catalyst from a reputable supplier. If the reaction stalls, consider filtering and adding a fresh batch.
Solvent Acetic AcidEnsures substrate solubility and high catalyst activity. If N-acetylation is a concern, consider ethanol.
Pressure 40-50 psi (approx. 3-3.5 bar)Higher pressure increases H₂ concentration, accelerating the reaction. Essential for difficult reductions.
Temperature 25-50°CBalancing act: increases rate but can promote byproducts at higher temperatures. Start at room temperature.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS. Reaction is complete when the starting material spot/peak disappears.

Question 2: My final product is contaminated with the starting indole. How can I improve purification?

Answer: Separating the desired indoline from the unreacted indole is critical for purity. The difference in basicity between the two compounds is the key to an effective purification strategy.

Purification Protocol: Selective Precipitation

  • Reaction Workup: After the reduction is complete, filter off the Pd/C catalyst through a pad of Celite®. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately after filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent (e.g., acetic acid).

  • Dissolution: Dissolve the crude residue in a suitable organic solvent in which the free base is soluble, but the hydrochloride salt is not. Good choices include ethyl acetate, diethyl ether, or a mixture of isopropanol and heptane.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or isopropanolic HCl) dropwise while stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).

  • Precipitation & Isolation: The Methyl indoline-6-carboxylate hydrochloride should precipitate as a solid. Stir the resulting slurry at a low temperature (0-5°C) for 1-2 hours to maximize recovery.[2] Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Troubleshooting Purification:

  • Oily Product: If the product oils out instead of precipitating, it may be due to residual water or an inappropriate solvent. Ensure all reagents and solvents are anhydrous. Try using a less polar solvent system for the precipitation.

  • Low Purity: If the isolated salt is still contaminated, the indole may have co-precipitated. This can happen if too much acid is used or the concentration is too high. A re-crystallization from a suitable solvent system (e.g., methanol/diethyl ether) may be required.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the indole-to-indoline reduction? A: The most reliable methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system like 30% ethyl acetate in hexanes. The indoline product is typically more polar than the starting indole and will have a lower Rf value. Staining with potassium permanganate can be effective for visualization.

  • LC-MS: This provides unambiguous confirmation of the disappearance of the starting material and the appearance of the product's mass peak.

Q: Can I use a chemical reducing agent instead of catalytic hydrogenation? A: Yes, other reducing agents can be used, but they may present different challenges.

  • Sodium Cyanoborohydride (NaBH₃CN) or Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA): This is a common metal-free method for indole reduction. It avoids the need for pressurized hydrogen but requires careful handling of acidic and toxic reagents. Optimization is needed to prevent side reactions.

  • Borane Complexes (e.g., BH₃-THF): These can also reduce indoles, but selectivity can be an issue if other reducible functional groups are present.[3]

Q: How should I store Methyl indoline-6-carboxylate and its hydrochloride salt? A: Stability is a key concern, particularly for the free base.

  • Methyl indoline-6-carboxylate (Free Base): Indolines are susceptible to air oxidation, which can convert them back to the corresponding indole or to other colored impurities.[4] The free base should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a refrigerator or freezer.

  • Methyl indoline-6-carboxylate hydrochloride: The hydrochloride salt is significantly more stable to air oxidation. Store it in a tightly sealed container in a cool, dry place.

Troubleshooting cluster_Catalyst Catalyst Issues cluster_Conditions Reaction Conditions Start Incomplete Reduction Detected (via TLC/LC-MS) C1 Is Catalyst Fresh? Start->C1 R1 Is H2 Pressure Adequate? (>40 psi) Start->R1 C2 Is Loading Sufficient? (5-10 mol%) C1->C2 C3 Purity of Starting Material? C2->C3 Action Implement Corrective Action: • Use Fresh Catalyst • Increase Loading/Pressure • Purify SM / Change Solvent C3->Action R2 Is Temperature Optimal? (25-50°C) R1->R2 R3 Is Substrate Dissolved? R2->R3 R3->Action

Caption: Decision workflow for troubleshooting incomplete indole reduction.

References

  • PrepChem.com. Synthesis of indole-6-carboxylic acid. Available at: [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2021). Available at: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Methyl Indole-6-carboxylate in Pharmaceutical Manufacturing. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available at: [Link]

  • ResearchGate. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. (2021). Available at: [Link]

  • ACS Publications - Organic Letters. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. (2010). Available at: [Link]

  • Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.

Sources

Troubleshooting

"Methyl indoline-6-carboxylate hydrochloride" solubility problems in organic solvents

Welcome to the technical support center for Methyl indoline-6-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl indoline-6-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent, particularly concerning its solubility in common organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to confidently troubleshoot and optimize your experimental workflows.

Introduction: The Core Challenge

Methyl indoline-6-carboxylate hydrochloride is an amine salt. The indoline nitrogen, a secondary amine, is basic and readily protonates to form a hydrochloride salt. This ionic character is the primary source of solubility issues. While the salt form enhances stability and water solubility, it is often poorly soluble in the aprotic organic solvents (like Dichloromethane, THF, or Toluene) required for many synthetic transformations, such as acylations, alkylations, or coupling reactions. This guide provides a systematic approach to overcoming this fundamental polarity mismatch.

Frequently Asked Questions (FAQs)

Q1: Why won't my Methyl indoline-6-carboxylate hydrochloride dissolve in dichloromethane (DCM) or tetrahydrofuran (THF)?

This is the most common issue and stems from the principle of "like dissolves like".[1] Your compound is a salt, giving it high polarity and ionic character. Solvents like DCM and THF are non-polar or weakly polar aprotic solvents. There is a significant mismatch in polarity, leading to poor solvation of the ionic salt by the non-polar solvent molecules. To achieve dissolution, you must either increase the solvent's polarity or decrease the solute's polarity.

Q2: What is the structural and chemical difference between the hydrochloride salt and the freebase?

The hydrochloride salt exists as an ion pair: the indoline nitrogen is protonated, forming a positively charged ammonium cation, and is associated with a chloride anion (Cl⁻). This ionic structure is highly polar. The freebase is the neutral form of the molecule where the indoline nitrogen is unprotonated. Converting the salt to the freebase removes the ionic charge, significantly reducing its polarity and making it much more soluble in organic solvents.

Caption: Polarity difference between the salt and freebase forms.

Q3: Can I just heat the mixture or add a large excess of solvent?

While heating can increase the solubility of many compounds, its effect on highly insoluble ionic salts in non-polar solvents is often minimal.[2] You may see a slight improvement, but it is unlikely to achieve the concentrations needed for a typical reaction. Likewise, using a vast excess of solvent is inefficient, costly, and can lead to impractically slow reaction rates. These methods do not address the underlying polarity mismatch.

Q4: What is the general solubility profile I should expect?

While specific quantitative data is not widely published, a qualitative solubility profile can be predicted based on the structure. The parent compound, indoline, is known to be soluble in solvents like ethanol and ether but has low water solubility.[3] The hydrochloride salt form dramatically inverts this behavior.

Solvent ClassSolvent ExamplesExpected Solubility of the HCl SaltRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleSolvents can effectively solvate both the ammonium cation and chloride anion.
Polar Aprotic DMF, DMSO, AcetonitrileSparingly Soluble to SolubleHigher dielectric constant allows for some solvation of the ion pair.
Non-Polar Aprotic DCM, THF, Ethyl AcetateInsoluble to Very Sparingly SolublePoor solvation of the ionic salt.
Hydrocarbon Toluene, Hexane, HeptaneInsolubleExtreme polarity mismatch.
Troubleshooting Guide & Experimental Protocols

This section provides a decision-making framework and detailed protocols to solve solubility challenges based on your specific reaction requirements.

Troubleshooting_Workflow start Start: Compound does not dissolve in desired aprotic solvent q1 Is your reaction sensitive to water or protic solvents? start->q1 ans_yes YES (e.g., Grignard, organometallic, acid chloride reactions) q1->ans_yes Yes ans_no NO (e.g., some amidations, reductions) q1->ans_no No proc1 Option A: Convert to Freebase (Separate Workup) See Protocol 1 ans_yes->proc1 proc2 Option B: In Situ Neutralization with Tertiary Amine See Protocol 2 ans_yes->proc2 proc3 Option C: Use a Polar Aprotic Solvent or Co-Solvent System See Protocol 3 ans_no->proc3

Caption: Decision workflow for addressing solubility issues.

Protocol 1: Conversion to Freebase via Aqueous Workup (Recommended for Water-Sensitive Reactions)

This method isolates the neutral, organic-soluble freebase before your main reaction, providing a clean starting material for anhydrous conditions.

Rationale: By adding a mild aqueous base, the hydrochloride salt is neutralized. The resulting neutral amine (freebase) is no longer water-soluble and partitions into an organic solvent, leaving the inorganic salt (NaCl) behind in the aqueous phase.[4]

Materials:

  • Methyl indoline-6-carboxylate hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the methyl indoline-6-carboxylate hydrochloride in a minimal amount of deionized water in a flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., DCM).

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Continue adding NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extraction: Shake the funnel vigorously for 30-60 seconds. Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask.

  • Re-extraction: Add a fresh portion of DCM to the separatory funnel, shake again, and combine the organic layers. This ensures complete extraction of the product.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water from the organic phase.

  • Drying: Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the freebase, which can be used directly in the next step.

Protocol 2: In Situ Neutralization with a Tertiary Amine (For Rapid, Anhydrous Reactions)

This is a convenient method when you want to avoid a separate workup. A soluble organic base is added directly to the reaction suspension.

Rationale: A tertiary amine, such as triethylamine (TEA), is added to the reaction mixture.[5][6] It acts as an HCl scavenger, neutralizing the hydrochloride salt in situ and generating the free indoline. This process forms triethylamine hydrochloride (TEA·HCl) as a byproduct, which may precipitate or remain in solution.[7]

Materials:

  • Methyl indoline-6-carboxylate hydrochloride

  • Anhydrous reaction solvent (e.g., THF, DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (at least 1.0 equivalent)

  • Your other reaction reagents (e.g., acyl chloride)

Procedure:

  • Suspension: Suspend the methyl indoline-6-carboxylate hydrochloride in your chosen anhydrous organic solvent in a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add at least 1.0 molar equivalent of triethylamine or DIPEA to the suspension. If your subsequent reagent also generates HCl (like an acyl chloride), you will need an additional equivalent of base (total of 2.0+ equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. You may observe the solid hydrochloride salt being replaced by a different solid (the TEA·HCl byproduct). The freebase is now generated in solution.

  • Reaction: Proceed with the addition of your other reagents.

  • Workup Note: After the reaction is complete, the TEA·HCl salt must be removed. This is typically done by washing the reaction mixture with water during workup, as TEA·HCl is highly water-soluble.[7]

Protocol 3: Solvent System Modification (For Reactions Tolerant of Polar or Protic Solvents)

This is the simplest approach but is only suitable if your reaction chemistry is compatible with more polar solvents.

Rationale: Instead of modifying the solute, this method modifies the solvent to better match the solute's high polarity.

Materials:

  • Methyl indoline-6-carboxylate hydrochloride

  • Various potential solvents for screening

Procedure:

  • Solvent Screening: In small vials, test the solubility of a few milligrams of your compound in solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These polar aprotic solvents are more capable of dissolving salts than DCM or THF.

  • Co-Solvent Approach:

    • Suspend your hydrochloride salt in your primary reaction solvent (e.g., THF).

    • Add a polar protic co-solvent, such as methanol or ethanol, dropwise while stirring.

    • Often, only a small amount (e.g., 5-10% by volume) is needed to achieve dissolution.

  • Important Considerations:

    • Compatibility: Ensure that DMF, DMSO, or any protic co-solvent will not interfere with your reagents (e.g., organometallics) or react under the reaction conditions.

    • Purification: Polar aprotic solvents like DMF and DMSO have high boiling points and can be difficult to remove during purification. Plan your purification strategy accordingly.

References
  • Google Patents. (1995). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Google Patents. (1997). US6211384B1 - Methods for the acylation of amine compounds.
  • Gowda, D. C., et al. (2009). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Mohammed, B. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]

  • Google Patents. (2008). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • Google Patents. (1991). CA2067040A1 - Indoline hydrochloride salts and process for their preparation.
  • Sciencemadness Discussion Board. (2014). Converting amino acid salts to freebase amino acids?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]

  • Oliveira, R. G. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). amine salt formation in ketones as solvents. Retrieved from [Link]

  • Google Patents. (1988). EP0287196A2 - Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-6-carboxylate. Retrieved from [Link]

  • European Patent Office. (1988). Indole derivatives, process for their preparation and pharmaceutical compositions containing them. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Methyl Indoline-6-carboxylate Hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Indoline Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the indoline scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indoline Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the indoline scaffold represents a privileged heterocyclic motif. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, making it a cornerstone in the design of novel therapeutic agents. Unlike its aromatic counterpart, indole, the saturated dihydropyrrole ring of indoline imparts greater conformational flexibility and introduces stereogenic centers, offering a nuanced approach to modulating target engagement and pharmacokinetic properties. The choice between an indole and an indoline core is a critical decision in medicinal chemistry, often dictated by the desired balance between rigidity, metabolic stability, and the specific geometric requirements of the biological target. This guide provides a detailed characterization of Methyl Indoline-6-carboxylate Hydrochloride and a comparative analysis with key alternatives, offering experimental insights to inform rational drug design.

Core Subject: Methyl Indoline-6-carboxylate Hydrochloride (1)

Methyl indoline-6-carboxylate hydrochloride (CAS No: 1187928-05-7) is a key building block for the synthesis of a variety of biologically active molecules.[1] The hydrochloride salt form offers potential advantages in terms of stability and solubility in aqueous media, which can be beneficial for certain reaction conditions and for handling and storage.

Physicochemical and Spectroscopic Characterization of Methyl Indoline-6-carboxylate Hydrochloride

While comprehensive, publicly available experimental data for this specific salt is limited, we can infer its expected characteristics based on its chemical structure and available information from commercial suppliers.

PropertyDataSource
CAS Number 1187928-05-7[1]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1]
Appearance Off-white powder[1]
Purity ≥95%[1]
Predicted ¹H NMR Signals expected for the indoline core protons (C2-H₂, C3-H₂), aromatic protons, and the methyl ester protons. The amine proton is expected to be a broad singlet.
Predicted ¹³C NMR Signals expected for the aliphatic carbons of the pyrroline ring, the aromatic carbons, and the carbonyl and methyl carbons of the ester.
Predicted IR (cm⁻¹) Characteristic peaks for N-H stretch (as ammonium salt), C=O stretch (ester), C-N stretch, and aromatic C-H and C=C stretches.
Predicted Mass Spec Expected [M+H]⁺ for the free base at m/z 178.08.
Solubility Expected to be more soluble in water and polar protic solvents compared to the free base.

Note: The predicted spectral data are based on the fundamental principles of NMR, IR, and MS spectroscopy for a molecule with this structure. Experimental verification is essential for precise characterization.

Comparative Analysis: Strategic Alternatives to Methyl Indoline-6-carboxylate Hydrochloride

The selection of a starting material is a critical step in any synthetic campaign. Below, we compare Methyl Indoline-6-carboxylate Hydrochloride with two common alternatives: its unsaturated analog, Methyl Indole-6-carboxylate, and a positional isomer, Methyl Indole-5-carboxylate.

Alternative 1: Methyl Indole-6-carboxylate (2) - The Aromatic Counterpart

Methyl indole-6-carboxylate (CAS No: 50820-65-0) is the fully aromatic analog and a widely used intermediate in pharmaceutical synthesis.[2][3]

PropertyDataSource
CAS Number 50820-65-0
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance White to pale cream crystals or powder[4]
Purity ≥97%
Melting Point 76-80 °C
¹H NMR (CDCl₃, 80 MHz) δ 6.51 (m, 1H, H3-indole), 8.04 (m, 1H, H7-indole), 11.43 (broad s, 1H, NH), 12.42 (broad s, 1H, OH) - Note: This is for the corresponding carboxylic acid.[5]
IR Spectrum Data available in comprehensive databases.
Mass Spec Data available in comprehensive databases.

Experimental Workflow: Synthesis of Indole-6-carboxylic Acid from Methyl Indole-6-carboxylate

A common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.[5]

G reagent1 Methyl Indole-6-carboxylate reagent2 LiOH·H₂O, THF/MeOH/H₂O reagent1->reagent2 Stir at 60°C workup Acidic Workup (HCl) reagent2->workup Concentrate & Dissolve in H₂O product Indole-6-carboxylic Acid workup->product Precipitation

Caption: Hydrolysis of Methyl Indole-6-carboxylate.

Causality Behind Experimental Choices:

  • Mixed Solvent System (THF/MeOH/H₂O): This ensures the solubility of both the relatively nonpolar starting material and the ionic lithium hydroxide, facilitating an efficient reaction.

  • Lithium Hydroxide (LiOH): A strong base that effectively saponifies the ester.

  • Acidic Workup (HCl): Neutralizes the excess base and protonates the carboxylate to precipitate the desired carboxylic acid.

Alternative 2: Methyl Indole-5-carboxylate (3) - The Positional Isomer

The position of the carboxylate group on the indole ring can significantly impact the electronic properties and reactivity of the molecule. Methyl indole-5-carboxylate (CAS No: 1011-65-0) is a common alternative.

PropertyDataSource
CAS Number 1011-65-0[6]
Molecular Formula C₁₀H₉NO₂[6]
Molecular Weight 175.18 g/mol [6]
Appearance Crystalline solid
Purity 99%[6]
Melting Point Not specified
¹H NMR Spectra available in public databases.
IR Spectrum Spectra available in public databases.
Mass Spec Spectra available in public databases.

Comparative Reactivity and Strategic Considerations

  • Indoline vs. Indole: The indoline core is generally more susceptible to oxidation to the corresponding indole. Conversely, the reduction of an indole to an indoline is a common synthetic transformation. The choice between starting with an indoline or an indole depends on the desired final product and the compatibility of other functional groups with the required oxidation or reduction conditions. The indoline nitrogen is a secondary amine and is more basic and nucleophilic than the pyrrolic nitrogen of indole.

  • Positional Isomerism (6-carboxylate vs. 5-carboxylate): The electronic nature of the indole ring is influenced by the position of the electron-withdrawing carboxylate group. This can affect the regioselectivity of subsequent electrophilic substitution reactions on the aromatic ring. A thorough understanding of these electronic effects is crucial for planning multi-step syntheses. For instance, the 5-position is often more activated towards electrophilic attack than the 6-position.

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • For hydrochloride salts, DMSO-d₆ is often a good choice for solubility.

  • Gently agitate the tube to ensure complete dissolution.

  • Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

G start Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) start->dissolve mix Ensure Complete Dissolution dissolve->mix acquire Acquire NMR Spectrum mix->acquire

Caption: ¹H NMR Sample Preparation Workflow.

Conclusion: A Framework for Informed Decision-Making

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Methyl Indole-6-carboxylate in Pharmaceutical Manufacturing.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Indole-6-carboxylate: Properties, Applications, and Synthesis of a Key Pharmaceutical Intermediate.
  • Suzhou Aobai Pharmaceutical Co., Ltd. METHYL INDOLINE-6-CARBOXYLATE HCL.
  • PrepChem.com. Synthesis of indole-6-carboxylic acid.
  • Chem-Impex. Indole-6-Carboxylic acid.
  • Thermo Fisher Scientific. Methyl indole-6-carboxylate, 98%.
  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Sigma-Aldrich. Methyl indole-6-carboxylate 97%.
  • ZaiQi Bio-Tech. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 2-Oxoindoline-6-carboxylate.
  • National Institute of Standards and Technology. Ethyl cyanoacetate. In NIST Chemistry WebBook.
  • ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • Journal of Medicinal Chemistry. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
  • Google Patents. Indolinone derivatives and process for their manufacture.
  • SynQuest Labs. Methyl 2-oxoindoline-6-carboxylate Safety Data Sheet.
  • MedchemExpress.com. 1H-Indole-6-carboxylic acid.
  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
  • Google Patents. Preparation method of nintedanib intermediate.
  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • Rui ming Pharmaceutical. Methyl 2-oxoindole-6-carboxylate.
  • Chem-Space.com. Methyl indoline-6-carboxylate hydrochloride.
  • Sigma-Aldrich. Methyl indole-5-carboxylate 99%.
  • ChemicalBook. 7-INDOLINECARBOXALDEHYDE(143262-21-9) 1H NMR spectrum.
  • National Center for Biotechnology Information. Analysis of Protein O-GlcNAcylation by Mass Spectrometry.

Sources

Comparative

A Comparative Guide to the Validation of Methyl Indoline-6-Carboxylate Hydrochloride Purity by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, scientifical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, scientifically grounded protocol for the validation of "Methyl indoline-6-carboxylate hydrochloride" purity using High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the methodological choices, ensuring a self-validating system that aligns with stringent regulatory expectations. Furthermore, it presents a comparative framework against an alternative analytical technique, offering a comprehensive perspective on purity assessment.

The Critical Role of Purity in Drug Development

Methyl indoline-6-carboxylate hydrochloride is a heterocyclic compound that can serve as a building block in the synthesis of various biologically active molecules. The presence of impurities, even in minute quantities, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, sensitive, and specific analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

I. Proposed High-Performance Liquid Chromatography (HPLC) Method

The following reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative determination of Methyl indoline-6-carboxylate hydrochloride purity and its related impurities. The selection of a reversed-phase method is based on the non-polar nature of the indoline ring system, making it well-suited for separation on a hydrophobic stationary phase.[1][2]

A. Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 4.6 mm x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the indoline moiety. A 5 µm particle size offers a good balance between efficiency and backpressure.[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the hydrochloride salt and maintains a low pH to ensure the analyte is in a single ionic form.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and UV transparency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities that may be present in the sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 239 nmSelected based on the UV absorbance maximum of similar indoline structures, providing good sensitivity.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A:Mobile Phase B (90:10)To ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
B. Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Methyl indoline-6-carboxylate hydrochloride reference standard and dissolve it in 100 mL of the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Methyl indoline-6-carboxylate hydrochloride sample and dissolve it in 100 mL of the sample diluent.

II. HPLC Method Validation: A Framework for Trustworthiness

The validation of this HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7]

Caption: Workflow for HPLC Method Validation

A. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze the Methyl indoline-6-carboxylate hydrochloride reference standard.

    • Analyze a sample of Methyl indoline-6-carboxylate hydrochloride.

    • Spike the sample with known, related impurities if available. Potential impurities could include starting materials from the synthesis or degradation products from hydrolysis of the ester.[9]

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for Methyl indoline-6-carboxylate hydrochloride should be well-resolved from any other peaks in the chromatograms of the spiked and degraded samples. The peak purity should be evaluated using a photodiode array (PDA) detector.

B. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of Methyl indoline-6-carboxylate hydrochloride ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

C. Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[8]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo) if applicable.

    • Spike the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with the reference standard.

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

D. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Experimental Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the peak areas of the six replicate injections should be ≤ 2.0%.

E. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected.

III. Comparative Analysis: HPLC vs. Gas Chromatography (GC)

To provide a comprehensive assessment of Methyl indoline-6-carboxylate hydrochloride purity, a comparison with an alternative analytical technique is invaluable. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a viable alternative, provided the analyte is thermally stable and sufficiently volatile.

Caption: Comparative Analysis Workflow

A. Proposed Gas Chromatography (GC) Method
ParameterRecommended SettingJustification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for the analysis of a wide range of compounds.
Carrier Gas Helium or NitrogenInert carrier gases commonly used in GC.
Inlet Temperature 250 °CTo ensure complete vaporization of the sample.
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature gradient to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) at 300 °CFID is a universal detector for organic compounds and offers high sensitivity.
Injection Volume 1 µL (split injection)To prevent column overloading.
Sample Preparation Dissolve in a suitable solvent like Dichloromethane or Methanol.The sample needs to be in a volatile solvent compatible with GC.
B. Comparative Data Points
ParameterHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Selectivity High selectivity based on polarity.High selectivity based on boiling point and polarity.
Sensitivity Dependent on the detector (UV, MS, etc.). Generally high.FID provides excellent sensitivity for hydrocarbons.
Potential Issues Complex mobile phases, potential for peak tailing.Potential for thermal degradation of the analyte.
C. Expected Outcomes and Interpretation

A side-by-side analysis of the same batch of Methyl indoline-6-carboxylate hydrochloride using both validated HPLC and GC methods would provide a more complete purity profile. Discrepancies in the results could indicate the presence of non-volatile impurities not detected by GC, or volatile impurities not well-retained by HPLC. For instance, residual solvents from the synthesis would be readily detected by GC but might be missed by the HPLC method.

IV. Conclusion

The presented HPLC method, coupled with a rigorous validation protocol, offers a reliable and robust approach for determining the purity of Methyl indoline-6-carboxylate hydrochloride. The causality behind each experimental choice is rooted in established chromatographic principles and regulatory expectations, ensuring the trustworthiness of the generated data. By further comparing these results with an orthogonal technique like Gas Chromatography, researchers and drug development professionals can achieve a higher degree of confidence in the quality of this critical synthetic intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.

V. References

  • Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 543-549. Available at: [Link]

  • Van der Merwe, C., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 31-36. Available at: [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]

  • Shimadzu. (2022). How to do HPLC method validation. YouTube. Available at: [Link]

  • Google Patents. (2016). CN105646324A - Preparation method of high-purity indole. Available at:

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl indole-6-carboxylate. PubChem. Available at: [Link]

  • Prasad, K. S., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. Available at: [Link]

  • The United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

Sources

Validation

A Comparative Guide to Methyl Indoline-6-Carboxylate Hydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characteri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison of Methyl indoline-6-carboxylate hydrochloride as a reference standard, offering insights into its performance against potential alternatives and detailing the experimental validation necessary to establish its suitability.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Reference standards are highly purified compounds that serve as a benchmark for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), their impurities, and degradation products.[1][2] The reliability of these standards directly impacts the safety and efficacy of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical procedures, where the quality of the reference standard is a cornerstone.[3][4][5] A primary reference standard should ideally possess a purity of 99.5% or higher and be thoroughly characterized using orthogonal analytical techniques.[6]

Methyl indoline-6-carboxylate hydrochloride (CAS No. 1187928-05-7) is a key intermediate in the synthesis of various pharmaceutical compounds.[7][8][9] Its prevalence in synthetic routes, for instance in the preparation of the tyrosine kinase inhibitor Nintedanib, makes it a potential process-related impurity that requires careful monitoring.[10] This guide will use the context of quantifying Methyl indoline-6-carboxylate as an impurity in a hypothetical API to illustrate the rigorous evaluation of its hydrochloride salt as a reference standard.

Physicochemical Properties of Methyl Indoline-6-Carboxylate Hydrochloride

PropertyValueSource
CAS Number1187928-05-7[7][8][9]
Molecular FormulaC10H12ClNO2[7][8][9]
Molecular Weight213.66 g/mol [7][8]
AppearanceOff-white powder[7]
Purity (Typical)>95%[7]

Comparative Analysis: Methyl Indoline-6-Carboxylate Hydrochloride vs. Alternative Standards

For the purpose of this guide, we will compare a high-purity batch of Methyl indoline-6-carboxylate hydrochloride (Reference Standard A) with two alternatives:

  • Alternative B: A different salt form, Methyl indoline-6-carboxylate (the free base, CAS No. 341988-36-1).[11]

  • Alternative C: A lower-purity batch of Methyl indoline-6-carboxylate hydrochloride.

The following sections will present hypothetical, yet realistic, experimental data to compare these materials based on critical quality attributes for a reference standard.

Purity Determination: A Multi-faceted Approach

Purity is the most critical attribute of a reference standard.[6][12] A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

HPLC is a cornerstone technique for assessing the purity of a reference standard by separating the main component from its impurities.[2][13]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 1 mg/mL.

Comparative HPLC Purity Data

Reference StandardMain Peak Area (%)Total Impurity Area (%)Comments
A: Methyl indoline-6-carboxylate HCl (High Purity) 99.850.15Single major impurity detected at 0.10%.
B: Methyl indoline-6-carboxylate (Free Base) 99.720.28Two minor impurities observed.
C: Methyl indoline-6-carboxylate HCl (Low Purity) 98.541.46Multiple impurities, with one significant peak at 0.8%.

Interpretation: Reference Standard A demonstrates the highest chromatographic purity, making it the most suitable candidate for quantitative applications. The presence of multiple impurities in Standard C could lead to inaccurate quantification of the target analyte.

qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the same compound.[13][14][15] It is a powerful tool for the certification of reference materials.

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and 5 mg of the internal standard into a vial.

    • Dissolve in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 s

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the purity based on the integral values, molar masses, and weights of the analyte and internal standard.

Comparative qNMR Purity Data

Reference StandardPurity (w/w %)Standard DeviationComments
A: Methyl indoline-6-carboxylate HCl (High Purity) 99.6± 0.15Results are consistent with HPLC data.
B: Methyl indoline-6-carboxylate (Free Base) 99.4± 0.20Slightly lower purity, consistent with HPLC.
C: Methyl indoline-6-carboxylate HCl (Low Purity) 98.2± 0.35Higher variability and lower purity.

Interpretation: The qNMR results corroborate the HPLC findings, confirming the superior purity of Reference Standard A. The high precision of the qNMR measurement for Standard A further enhances confidence in its suitability.

Identity Confirmation

Orthogonal methods are crucial for unequivocally confirming the chemical structure of the reference standard.

MS provides information about the molecular weight of the compound, confirming its identity.[13]

Comparative MS Data

Reference StandardTechniqueObserved m/zExpected m/z
A: Methyl indoline-6-carboxylate HCl (High Purity) ESI+178.0863178.0868 ([M+H]+ for free base)
B: Methyl indoline-6-carboxylate (Free Base) ESI+178.0865178.0868 ([M+H]+)
C: Methyl indoline-6-carboxylate HCl (Low Purity) ESI+178.0861178.0868 ([M+H]+ for free base)

Interpretation: All three standards show a molecular ion corresponding to the free base, as the hydrochloride salt typically dissociates in the ESI source. This confirms the core molecular structure.

IR spectroscopy provides a molecular fingerprint, confirming the presence of key functional groups.

Comparative IR Data

Reference StandardKey Stretching Frequencies (cm⁻¹)Interpretation
A: Methyl indoline-6-carboxylate HCl (High Purity) ~3400 (N-H), ~2700-2400 (N+-H), ~1710 (C=O ester)Characteristic peaks for the indoline structure and hydrochloride salt are present.
B: Methyl indoline-6-carboxylate (Free Base) ~3400 (N-H), ~1705 (C=O ester)Absence of the broad N+-H stretch confirms it is the free base.
C: Methyl indoline-6-carboxylate HCl (Low Purity) ~3400 (N-H), ~2700-2400 (N+-H), ~1710 (C=O ester)Spectrum is consistent with the hydrochloride salt, but may have minor shoulders on peaks due to impurities.

Interpretation: The IR spectra successfully differentiate between the hydrochloride salt and the free base and confirm the identity of the primary functional groups.

Stability Assessment

The stability of a reference standard is crucial to ensure its integrity over time.[12] An accelerated stability study can provide an early indication of potential degradation pathways.

Experimental Protocol: Accelerated Stability Study

  • Storage Conditions: 40 °C / 75% Relative Humidity.

  • Timepoints: 0, 1, 3, and 6 months.

  • Analytical Method: HPLC (as described in section 3.1.1.).

  • Evaluation Criteria: Monitor for any significant increase in total impurities or the appearance of new degradation products.

Hypothetical Accelerated Stability Data (6 Months)

Reference StandardInitial Total Impurities (%)Total Impurities after 6 months (%)Appearance of New Degradants
A: Methyl indoline-6-carboxylate HCl (High Purity) 0.150.20No significant new peaks observed.
B: Methyl indoline-6-carboxylate (Free Base) 0.280.55One new degradation product observed at 0.18%.
C: Methyl indoline-6-carboxylate HCl (Low Purity) 1.462.10Increase in existing impurities and one new minor degradant.

Interpretation: The high-purity hydrochloride salt (Standard A) exhibits superior stability under accelerated conditions compared to the free base and the lower-purity salt. This is a critical factor for its long-term use as a reliable reference standard. The hydrochloride form likely contributes to increased stability.

Visualizing the Workflow

experimental_workflow cluster_procurement Standard Procurement cluster_characterization Characterization cluster_purity_methods Purity Methods cluster_identity_methods Identity Methods cluster_stability Stability Assessment cluster_conclusion Conclusion A Standard A (High Purity HCl) Purity Purity Assessment A->Purity Identity Identity Confirmation A->Identity B Standard B (Free Base) B->Purity B->Identity C Standard C (Low Purity HCl) C->Purity C->Identity HPLC HPLC Purity->HPLC qNMR qNMR Purity->qNMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR Stability_Study Accelerated Stability (40°C / 75% RH) HPLC->Stability_Study qNMR->Stability_Study MS->Stability_Study IR->Stability_Study Conclusion Selection of Most Suitable Standard Stability_Study->Conclusion

Caption: Workflow for the comparative evaluation of reference standards.

Conclusion and Recommendations

  • Superior Purity: Demonstrated by both orthogonal HPLC and absolute qNMR methods.

  • Confirmed Identity: Unequivocally verified by MS and IR spectroscopy.

  • Enhanced Stability: Showed minimal degradation under accelerated stability conditions.

The use of the free base (Standard B) may be acceptable for qualitative identification but is less ideal for quantitative purposes due to its lower stability. The low-purity batch (Standard C) is not recommended for use as a reference standard as it would introduce significant uncertainty into analytical measurements.

This guide underscores the necessity of a rigorous, multi-technique approach to the qualification of reference standards. By following such a scientifically sound methodology, researchers and drug development professionals can ensure the accuracy and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Methyl Indole-6-carboxylate in Pharmaceutical Manufacturing.
  • Eurofins. The ABC's of Reference Standard Management.
  • Suzhou Aobai Pharmaceutical Co., Ltd. METHYL INDOLINE-6-CARBOXYLATE HCL.
  • Appchem. Methyl indoline-6-carboxylate hydrochloride | 1187928-05-7.
  • BOC Sciences. Methyl indoline-6-carboxylate hydrochloride. Labshake.
  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. 2022.
  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. 2025.
  • BLD Pharm. 341988-36-1|Methyl indoline-6-carboxylate.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023.
  • ResearchGate. Determination of standard sample purity using the high-precision H-1-NMR process. 2025.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • MRIGlobal. Reference Standards in the Pharmaceutical Industry.
  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. 2020.
  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. 2014.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl Indoline-6-Carboxylate Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl indoline-6-carboxylate h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl indoline-6-carboxylate hydrochloride, a key scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a synthesized understanding of how structural modifications of the indoline core influence biological activity. We will explore the causal relationships behind experimental findings and present comparative data to inform rational drug design.

The Indoline Scaffold: A Privileged Structure in Drug Discovery

The indoline ring system, a saturated analog of indole, is a cornerstone in the development of novel therapeutics. Its unique three-dimensional, non-coplanar structure provides distinct advantages over its aromatic counterpart, often leading to improved physicochemical properties such as increased water solubility and decreased lipophilicity.[1] The inherent structural features of the indoline moiety, including a hydrogen bond donor/acceptor nitrogen atom and a benzene ring capable of hydrophobic interactions, make it a versatile scaffold for engaging with a variety of biological targets.[1]

Indoline derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-tuberculosis, antifungal, and antioxidant effects.[2][3] Furthermore, they have been investigated as factor Xa inhibitors for thromboembolic diseases and as 5-HT2C receptor agonists for the treatment of obesity.[3] Methyl indoline-6-carboxylate hydrochloride, in particular, serves as a crucial building block in the synthesis of therapeutics aimed at treating pain and inflammation.[4]

Deconstructing the Structure-Activity Landscape of Indoline-6-Carboxylate Analogs

While direct, comprehensive SAR studies on methyl indoline-6-carboxylate hydrochloride are not extensively published, we can infer critical relationships by examining related indoline and indole carboxamide derivatives. The core structure can be dissected into three key regions for modification: the indoline ring, the carboxylate group at the 6-position, and the substituents on the nitrogen and the benzene ring.

The Criticality of Substitutions on the Indoline Ring

The nature and position of substituents on the indoline core are paramount in dictating biological activity. Research on related indole-2-carboxamides has shown that substitutions at the 4- and 6-positions of the indole ring are often optimal for enhancing potency.[5]

A compelling example is the significant increase in anti-tuberculosis activity observed with the introduction of a single bromo group at the 6-position of an indole ring, leading to a nearly 10-fold increase in activity compared to the unsubstituted analog.[5] This highlights the profound impact of halogenation at this specific position. Further studies on tricyclic indoline resistance-modifying agents have reinforced the necessity of a halogen at a specific position for retaining biological activity, with bromine often being optimal.[6] Moving the bromine to other positions on the indoline ring resulted in a significant reduction in activity.[6]

These findings strongly suggest that for methyl indoline-6-carboxylate hydrochloride, modifications at the 4-, 5-, and 7-positions of the indoline ring with various electron-withdrawing and electron-donating groups would be a fruitful area of investigation.

Logical Relationship: Impact of Ring Substitution on Activity

SAR_logic Indoline_Core Indoline-6-Carboxylate Scaffold Substituents Substituents at Positions 4, 5, 7 Indoline_Core->Substituents Modification Activity Biological Activity (e.g., Antimicrobial, Anti-inflammatory) Substituents->Activity Modulates Halogens Halogens (e.g., Br, Cl) at Position 6 Potency Increased Potency Halogens->Potency Significantly Enhances Activity->Potency Reduced_Potency Reduced or Abolished Activity Activity->Reduced_Potency

Caption: Logical flow of how substitutions on the indoline ring can dramatically alter biological activity.

The Role of the Carboxylate and Amide Functionalities

The methyl ester at the 6-position is a key site for modification to explore SAR. Hydrolysis to the corresponding carboxylic acid or conversion to various amides can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Studies on indole-2-carboxamides have demonstrated that the nature of the amide substituent is a critical determinant of activity.[5] Similarly, for methyl indoline-6-carboxylate, converting the ester to a series of primary, secondary, and tertiary amides would allow for the exploration of hydrogen bonding interactions and steric effects within the target's binding pocket.

Comparative Analysis with Alternative Scaffolds

While the indoline scaffold is highly promising, it is essential to compare its performance with alternative heterocyclic systems. Indole derivatives, the aromatic counterparts, are also widely explored in drug discovery.[7] However, indoline derivatives have been reported to exhibit more significant antioxidant activity than their corresponding indole counterparts.[8]

The table below summarizes the reported activities of various indoline and indole derivatives, providing a comparative landscape for researchers.

Compound ClassTarget/ActivityKey FindingsReference
Indole-2-carboxamides Anti-tuberculosisSubstitutions at the 4- and 6-positions are optimal for activity. A bromo group at position 6 increases activity ~10-fold.[5]
Tricyclic Indolines Resistance-Modifying AgentA halogen at the R2 position is necessary for activity.[6]
Indoline Derivatives Antioxidant, Anti-inflammatoryDisplay more significant antioxidant activity than corresponding indole derivatives.[8][8]
Indoline-based Compounds Dual 5-LOX/sEH InhibitorsThe indoline moiety interacts with key residues in the enzyme's active site.[9]
Methyl 2-oxoindole-6-carboxylate General PharmacologicalBelieved to modulate neurotransmitter systems, ion channels, or other signaling pathways.[10][10]

Experimental Workflow for SAR Studies

A robust and self-validating experimental workflow is crucial for elucidating the SAR of novel indoline derivatives. The following protocol outlines a systematic approach to synthesizing and evaluating new analogs.

Experimental Workflow: SAR Elucidation

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Methyl indoline-6-carboxylate HCl Modification Systematic Modification (Positions 4, 5, 7 and Carboxylate) Start->Modification Library Library of Analogs Modification->Library Primary_Assay Primary in vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) Library->Primary_Assay Secondary_Assay Secondary Cellular Assay (e.g., Anti-proliferative, Anti-inflammatory) Primary_Assay->Secondary_Assay Active Compounds SAR_Analysis SAR Analysis (Identify Key Moieties) Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Rational Design of New Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Synthesis

Caption: A systematic workflow for the synthesis, screening, and iterative optimization of indoline-based compounds.

Step-by-Step Methodology
  • Analog Synthesis:

    • Starting Material: Methyl indoline-6-carboxylate hydrochloride.

    • Ring Modifications: Introduce a diverse set of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at positions 4, 5, and 7 of the indoline ring using established synthetic methodologies.

    • Carboxylate Modifications:

      • Hydrolyze the methyl ester to the carboxylic acid.

      • Synthesize a library of amides by coupling the carboxylic acid with a variety of primary and secondary amines.

  • Primary In Vitro Screening:

    • Select a primary assay relevant to the desired therapeutic area (e.g., an enzymatic assay for an enzyme inhibitor, a receptor binding assay for a receptor modulator).

    • Screen the synthesized library of analogs to determine their initial potency (e.g., IC50 or EC50 values).

  • Secondary Cellular Assays:

    • For compounds showing promising activity in the primary screen, perform secondary assays in a cellular context to confirm their biological effect and assess cytotoxicity.

    • Examples include anti-inflammatory assays measuring cytokine release from LPS-stimulated macrophages or anti-proliferative assays against cancer cell lines.[8]

  • SAR Analysis and Iteration:

    • Analyze the data from the primary and secondary screens to identify key structural features that contribute to or detract from activity.

    • Use these insights to design and synthesize a second generation of more potent and selective analogs, thus closing the iterative loop of drug discovery.

Conclusion and Future Directions

Methyl indoline-6-carboxylate hydrochloride represents a valuable starting point for the development of novel therapeutics. The structure-activity relationships, inferred from related indoline and indole derivatives, strongly suggest that systematic modification of the indoline ring, particularly at the 6-position with halogens, and diversification of the carboxylate functionality are promising strategies for enhancing biological activity.

Future research should focus on generating a comprehensive library of analogs and screening them against a panel of relevant biological targets to fully elucidate the SAR of this important scaffold. This will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

  • Rui ming Pharmaceutical.
  • Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377–1387.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Al-Zoubi, R. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15729–15743.
  • Semantic Scholar.
  • Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • MDPI.
  • ResearchGate.
  • ACS Publications. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent.
  • National Institutes of Health.
  • PubMed Central.
  • National Institutes of Health.

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Safety & Regulatory Compliance

Safety

Methyl Indoline-6-Carboxylate Hydrochloride: Technical Disposal &amp; Handling Guide

Executive Summary & Chemical Context[1][2][3] Effective waste management of Methyl indoline-6-carboxylate hydrochloride (CAS: N/A for specific salt, often referenced by parent amine or analog) requires understanding its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Effective waste management of Methyl indoline-6-carboxylate hydrochloride (CAS: N/A for specific salt, often referenced by parent amine or analog) requires understanding its dual nature as both an organic ester and a hydrochloride salt .

In drug development workflows, this compound is a critical intermediate. Improper disposal not only violates regulatory standards (RCRA in the US, REACH in EU) but can compromise laboratory safety through unintended chemical reactivity. This guide moves beyond generic "discard" instructions to provide a chemically grounded disposal strategy.

Chemical Safety Profile
ParameterTechnical Specification
Chemical Structure Indoline core, Methyl ester (C-6), HCl salt
Physical State Solid (typically off-white to beige powder)
Primary Hazards Irritant (Skin/Eyes/Respiratory), Acidic (in solution)
Reactivity Hydrolysis-prone (Ester), Acidic (HCl salt), Oxidizable (Indoline)
Signal Word WARNING

The Logic of Disposal (Causality & Mechanism)

As scientists, we must understand the why behind the protocol to ensure compliance and safety.

  • The Hydrochloride Factor (Acidity):

    • Mechanism: Upon contact with moisture or aqueous waste streams, the HCl moiety dissociates, lowering pH.

    • Risk: Mixing this waste with acid-sensitive streams (e.g., cyanides, sulfides) can liberate toxic gases (HCN, H₂S).

    • Protocol Implication: Segregate from basic waste and cyanide/sulfide bearing waste streams.

  • The Ester Moiety (Hydrolysis):

    • Mechanism: In the presence of strong bases (NaOH, KOH), the methyl ester undergoes rapid hydrolysis (saponification), releasing methanol and the corresponding carboxylic acid salt.

    • Risk: This reaction is exothermic. In a closed waste container, this heat generation can pressurize the vessel.

    • Protocol Implication: Strictly prohibit mixing with "Basic Inorganic Waste."

  • The Indoline Core (Oxidation):

    • Mechanism: Indolines are reduced forms of indoles. They are susceptible to oxidation by strong oxidizers (nitric acid, peroxides).

    • Risk: Uncontrolled oxidation can be energetic and generate heat.

    • Protocol Implication: Segregate from "Oxidizing Waste" streams.

Decision Matrix: Disposal Workflow

The following diagram illustrates the decision logic for disposing of Methyl indoline-6-carboxylate hydrochloride based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: Methyl Indoline-6-Carboxylate HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->Liquid Solution Empty Empty Container StateCheck->Empty Residue Only SolidStream Stream A: Solid Organic Waste (Hazardous) Solid->SolidStream LiquidCheck Solvent Composition? Liquid->LiquidCheck Rinse Triple Rinse Protocol (See Section 4.3) Empty->Rinse Halogenated Stream B: Halogenated Solvent Waste (if DCM/Chloroform used) LiquidCheck->Halogenated Halogens Present NonHalogenated Stream C: Non-Halogenated Organic Waste (if MeOH/EtOAc used) LiquidCheck->NonHalogenated No Halogens Rinse->Liquid Rinsate Trash Deface Label & Recycle/Trash (If 'RCRA Empty') Rinse->Trash Clean Container

Figure 1: Decision matrix for segregating Methyl indoline-6-carboxylate hydrochloride waste streams based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure compound, spill cleanup residues, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "Methyl indoline-6-carboxylate HCl, Solid."

    • Hazard Checkboxes: Mark "Irritant" and "Toxic" (precautionary).

  • Segregation: Do not place in the general trash. Do not mix with solid oxidizers (e.g., potassium permanganate).

  • Disposal Action: Seal tightly and transfer to the facility's Central Accumulation Area (CAA) for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.

  • Solvent Assessment:

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste carboy.

    • Scenario 2 (Methanol/Ethyl Acetate/DMSO): Dispose in Non-Halogenated Organic carboy.

  • pH Check (Crucial):

    • Because this is an HCl salt, the solution may be acidic.

    • Do NOT neutralize in the waste container unless authorized by your facility's specific permit (Elementary Neutralization Exemption). Adding base can cause heat and pressure (see Section 2).

    • Simply label the tag with "Acidic pH" to alert the disposal vendor.

  • Secondary Containment: Always transport liquid waste in secondary containment trays to prevent environmental release during transit.

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Original reagent bottles. To be considered "RCRA Empty" (40 CFR 261.7), you must remove all wastes that can be removed.[1]

  • Select Solvent: Use a solvent that dissolves the compound (Methanol or DMSO are effective; Water may work but is slower due to organic lipophilicity).

  • The 3x Rule:

    • Rinse 1: Add solvent (~10% volume), cap, shake vigorously, pour rinsate into Liquid Waste (Protocol B).

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Final Step: Allow the solvent to evaporate in a fume hood (if permitted) or air dry. Deface the label (cross out the chemical name) and mark as "Empty."

  • Disposal: The bottle can now be recycled or thrown in regular trash, depending on local municipal rules.

Emergency Spill Response

Scenario: You drop a 5g bottle of solid Methyl indoline-6-carboxylate HCl on the floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator to prevent inhalation of the HCl salt dust.

  • Containment: Cover the spill with a specialized Acid Neutralizing Absorbent or standard vermiculite.

    • Why Neutralizing? The HCl salt is acidic; a neutralizing absorbent (often containing sodium carbonate) will safely buffer the acidity while binding the dust.

  • Cleanup:

    • Sweep the absorbent into a dustpan using a brush. avoid creating airborne dust.[2][3][4]

    • Place waste in a clear plastic bag, then into a solid waste container (Protocol A).

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Treat the paper towels as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste."[5] Code of Federal Regulations.[3] Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[2] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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